trans-Jasmone
Description
Structure
3D Structure
Properties
CAS No. |
6261-18-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4+ |
InChI Key |
XMLSXPIVAXONDL-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CC1=C(CCC1=O)C |
Canonical SMILES |
CCC=CCC1=C(CCC1=O)C |
Appearance |
Solid powder |
boiling_point |
263.00 to 265.00 °C. @ 760.00 mm Hg |
Color/Form |
Oil Yellow oil Pale yellow, viscous liquid |
density |
0.9437 g/cu cm at 22 °C |
flash_point |
107 °C (225 °F) - closed cup |
Other CAS No. |
6261-18-3 488-10-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Slightly soluble in water Soluble in ethanol, ether, carbon tetrachloride, lignin |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one |
vapor_pressure |
0.029 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Jasmone Isomers: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This in-depth technical guide details the biosynthetic pathways of jasmone isomers, with a primary focus on the naturally occurring cis-jasmone. The document outlines the enzymatic cascade from linolenic acid to jasmonic acid and subsequently to jasmone, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Introduction
Jasmone, a volatile organic compound known for its characteristic floral scent, exists as two primary geometric isomers: cis-jasmone and trans-jasmone. Natural extracts predominantly contain the cis-isomer, which plays a significant role in plant defense signaling and as an attractant for pollinators[1][2]. Synthetic jasmone is often a mixture of both isomers[1]. This guide provides a comprehensive overview of the enzymatic reactions and molecular transformations involved in the biosynthesis of these important signaling molecules.
The Biosynthesis Pathway of cis-Jasmone
The biosynthesis of cis-jasmone is intricately linked to the well-characterized octadecanoid pathway, which produces jasmonic acid (JA). The pathway commences in the chloroplast and concludes in the peroxisome, involving a series of enzymatic steps.
The Octadecanoid Pathway: From Linolenic Acid to Jasmonic Acid
The initial phase of jasmonate biosynthesis converts α-linolenic acid into the intermediate 12-oxo-phytodienoic acid (OPDA) within the chloroplast.
-
Lipoxygenase (LOX) : The pathway is initiated by the enzyme 13-lipoxygenase, which catalyzes the dioxygenation of α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)[3][4].
-
Allene Oxide Synthase (AOS) : 13-HPOT is then rapidly converted to an unstable allene oxide, (13S)-12,13-epoxyoctadecatrienoic acid, by allene oxide synthase.
-
Allene Oxide Cyclase (AOC) : This unstable intermediate is subsequently cyclized by allene oxide cyclase to form (9S,13S)-12-oxophytodienoic acid (OPDA).
OPDA is then transported into the peroxisome for the subsequent steps.
-
12-oxo-phytodienoic acid reductase 3 (OPR3) : Inside the peroxisome, the double bond in the cyclopentenone ring of OPDA is reduced by OPR3 to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).
-
β-Oxidation : The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation to shorten the carbon chain, ultimately forming (+)-7-iso-jasmonic acid. This process involves three key enzymes:
-
Acyl-CoA Oxidase (ACX)
-
Multifunctional Protein (MFP)
-
3-Ketoacyl-CoA Thiolase (KAT)
-
Finally, (+)-7-iso-jasmonic acid can isomerize to the more stable (-)-jasmonic acid.
From Jasmonic Acid to cis-Jasmone
The final step in the biosynthesis of cis-jasmone is believed to be the decarboxylation of a jasmonic acid precursor. While the specific enzyme responsible for this decarboxylation in many plants is not yet fully characterized, it represents a key branch point from the primary jasmonate signaling pathway.
Alternative Biosynthetic Routes to cis-Jasmone
Research suggests the existence of alternative pathways that can lead to the formation of cis-jasmone. One proposed route involves the isomerization of cis-(+)-OPDA to iso-OPDA, which then undergoes β-oxidation to 3,7-didehydro-JA, followed by decarboxylation to yield cis-jasmone.
Biosynthesis of this compound
The biosynthesis of this compound is not as well-defined as that of its cis-isomer. Natural sources predominantly contain cis-jasmone. While this compound has been reported in spearmint, its enzymatic formation in plants is not clearly established. It is plausible that this compound can be formed through the isomerization of cis-jasmone, a process that can be induced by factors such as heat or light (photoisomerization), as observed in other isoprenoid compounds. However, specific enzymatic pathways for this compound biosynthesis remain an area for further investigation.
Quantitative Data on Jasmone Biosynthesis Enzymes
The following table summarizes available kinetic parameters for key enzymes in the jasmonate and jasmone biosynthetic pathways. This data is essential for understanding the efficiency and regulation of the pathway.
| Enzyme | Substrate | Km (µM) | Vmax | Organism | Reference |
| 12-Oxo-phytodienoic Acid Reductase (OPR3) | (9S,13S)-12-oxophytodienoic acid | 190 | - | Zea mays | |
| Jasmone Hydroxylase (JMH) | Jasmone | 53.9 ± 13.5 | - | Tanacetum cinerariifolium | |
| Precarthamin Decarboxylase | Precarthamin | 164 | 29.2 nmol/min | Carthamus tinctorius L. |
Note: Data for all enzymes in the pathway are not consistently available across species. The provided data represents examples from specific studies.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of jasmone biosynthesis.
Extraction and Quantification of Jasmones and Precursors by GC-MS
This protocol is adapted for the analysis of volatile and semi-volatile compounds from plant tissues.
5.1.1 Materials
-
Plant tissue (e.g., leaves, flowers)
-
Liquid nitrogen
-
Dichloromethane (DCM) containing an internal standard (e.g., 1-nonene)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
5.1.2 Procedure
-
Freeze approximately 1 g of plant tissue in liquid nitrogen and grind to a fine powder.
-
Transfer the powdered tissue to a glass vial and add 5 mL of DCM with the internal standard.
-
Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the organic phase to a new vial containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Inject 1 µL of the concentrated extract into the GC-MS for analysis.
5.1.3 GC-MS Parameters
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
5.1.4 Experimental Workflow
Enzyme Assay for Allene Oxide Cyclase (AOC)
This protocol describes a coupled enzyme assay to determine AOC activity.
5.2.1 Materials
-
Purified recombinant Allene Oxide Synthase (AOS)
-
Purified recombinant Allene Oxide Cyclase (AOC)
-
(13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
HPLC system with a UV detector
5.2.2 Procedure
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5) and an excess of purified AOS.
-
Initiate the first reaction by adding 13-HPOT to the mixture to generate the unstable allene oxide substrate for AOC.
-
Immediately add the AOC-containing sample to the reaction mixture.
-
Incubate the reaction at 25°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 2 volumes of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of OPDA produced by HPLC with detection at 220 nm.
Stable Isotope Labeling Studies
Feeding experiments with stable isotope-labeled precursors are crucial for elucidating biosynthetic pathways.
5.3.1 Materials
-
Plant material (e.g., seedlings, cell cultures)
-
Stable isotope-labeled precursor (e.g., [¹³C₁₈]-Linolenic acid)
-
Appropriate growth medium or buffer
-
Extraction solvents as described in section 5.1
-
LC-MS/MS or GC-MS system
5.3.2 Procedure
-
Incubate the plant material with the stable isotope-labeled precursor for a specific duration.
-
After the incubation period, harvest the tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Extract the metabolites as described in section 5.1.
-
Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify the labeled products. The mass shift in the resulting jasmone and its intermediates will confirm their biosynthetic origin from the labeled precursor.
Conclusion
The biosynthesis of cis-jasmone is a well-defined extension of the octadecanoid pathway, involving a series of enzymatic steps in the chloroplast and peroxisome. While the key enzymes and intermediates have been identified, further research is needed to fully characterize the decarboxylation step leading to jasmone and to elucidate the potential biosynthetic pathways of this compound. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the intricate details of jasmone biosynthesis and its regulation in plants.
References
- 1. Jasmone - Wikipedia [en.wikipedia.org]
- 2. Jasmone [drugfuture.com]
- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress of PM-localized protein functions in jasmonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-Jasmone: Properties, Biological Role, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Jasmone, a volatile organic compound, is a key player in plant defense mechanisms and holds significant potential for applications in agriculture and pest management. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its role within the broader jasmonate signaling pathway, and detailed experimental protocols for its analysis and for studying its biological activity.
Physicochemical Properties of this compound
This compound is the (E)-isomer of jasmone, a cyclopentenone derivative. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 6261-18-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| IUPAC Name | (E)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one | [1] |
Biological Role and Signaling Pathway
This compound is a component of the jasmonate family of plant hormones, which are critical regulators of plant responses to both biotic and abiotic stresses. While much of the signaling pathway is elucidated for its precursor, jasmonic acid (JA), and its isoleucine conjugate (JA-Ile), jasmone is understood to be a volatile signal that can induce defense responses in the same and neighboring plants.
The Jasmonate Signaling Pathway
The core of the jasmonate signaling pathway involves a sophisticated mechanism of de-repression. In the absence of stress, JAZ (Jasmonate ZIM-domain) proteins act as repressors by binding to and inhibiting transcription factors such as MYC2. Upon biotic or abiotic stress, the levels of bioactive jasmonates, particularly JA-Ile, rise. JA-Ile then acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein COI1 (CORONATINE INSENSITIVE 1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of a wide array of jasmonate-responsive genes, including those involved in defense against herbivores and pathogens.
Jasmone itself is biosynthesized from jasmonic acid via decarboxylation. As a volatile compound, it can act as an airborne signal, inducing defense gene expression in undamaged leaves of the same plant or in neighboring plants, a phenomenon known as inter-plant communication.
Caption: The Jasmonate Signaling Pathway.
Experimental Protocols
Induction of Plant Defense Responses by this compound
This protocol describes a general method for treating plants with jasmone to induce defense responses, which can then be assessed through various molecular and biochemical assays.
Materials:
-
This compound solution (in a suitable solvent like ethanol or acetone)
-
Cotton swabs or filter paper
-
Airtight glass chambers or desiccators
-
Control plants and treatment plants (e.g., Arabidopsis thaliana, tomato, or other model systems)
Procedure:
-
Prepare a stock solution of this compound at a desired concentration (e.g., 1 µg/µL) in the chosen solvent.
-
For each treatment chamber, apply a specific amount of the this compound solution to a cotton swab or a piece of filter paper. The amount will depend on the volume of the chamber and the desired final concentration in the air.
-
Place the jasmone-treated material inside the airtight chamber, ensuring it does not come into direct contact with the plants.
-
Place the treatment plants inside the chamber.
-
For the control group, use a separate chamber and apply only the solvent to the cotton swab or filter paper.
-
Seal the chambers and place them in a controlled environment (growth chamber or greenhouse) for the desired exposure time (e.g., 24-48 hours).
-
After the exposure period, harvest the plant tissues for downstream analysis, such as gene expression analysis (qRT-PCR), metabolomic analysis (GC-MS or LC-MS), or insect bioassays.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines the general steps for the qualitative and quantitative analysis of this compound in plant tissues or air samples.
Sample Preparation (from plant tissue):
-
Harvest a known weight of plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the volatile compounds using a suitable solvent (e.g., hexane or dichloromethane) with an appropriate internal standard.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
GC-MS Parameters (Example):
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 40-400.
-
Identification: Compare the retention time and mass spectrum of the peak of interest with that of an authentic this compound standard.
-
Quantification: Use the peak area of a characteristic ion of this compound relative to the peak area of the internal standard to construct a calibration curve.
Caption: GC-MS Experimental Workflow.
References
The Discovery and Isolation of trans-Jasmone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmone is a fragrant organic compound naturally occurring in the essential oil of jasmine flowers. It exists as two geometric isomers, cis-jasmone and trans-jasmone. While the delicate and highly prized aroma of jasmine is primarily attributed to cis-jasmone, its isomer, this compound, is also of significant interest due to its presence in various natural sources and its contribution to different scent profiles. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on historical methods and modern analytical techniques.
The initial structural elucidation of jasmone was a significant achievement in the field of natural product chemistry, credited to the pioneering work of Lavoslav Ružička and M. Pfeiffer in 1933.[1] Their research laid the foundation for understanding the chemical nature of this important fragrance molecule. While natural jasmine oil is predominantly composed of the cis-isomer, this compound is commonly found in synthetic preparations and has also been identified in other natural sources, such as spearmint oil.[2][3]
This guide will detail the experimental protocols for the isolation of jasmone from natural sources, the methods for separating the cis and trans isomers, and the analytical techniques used for their characterization.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [4] |
| Molar Mass | 164.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.9437 g/cm³ at 22 °C | |
| Boiling Point | 142 °C at 23 mmHg | |
| Refractive Index | 1.4974 at 20 °C | |
| UV Maximum | 234 nm (ε 12300) | |
| CAS Number | 6261-18-3 |
Experimental Protocols
Isolation of Jasmone from Natural Sources (Historical Perspective)
The traditional method for extracting essential oils from jasmine flowers, which would contain primarily cis-jasmone, is solvent extraction due to the heat-sensitive nature of the aromatic compounds. However, for sources richer in this compound, such as spearmint, steam distillation followed by fractional distillation would have been the historical methods of choice for isolating the essential oil and then separating its components.
1. Steam Distillation of Plant Material (e.g., Spearmint)
-
Objective: To extract the volatile essential oil from the plant matrix.
-
Apparatus: Steam generator, distillation flask, condenser, and receiving vessel.
-
Procedure:
-
The fresh or dried plant material (e.g., spearmint leaves) is packed into the distillation flask.
-
Steam is passed through the plant material, causing the volatile oils to vaporize.
-
The mixture of steam and oil vapor is then passed through a condenser, where it cools and liquefies.
-
The collected distillate consists of a layer of essential oil and a layer of water, which are separated based on their immiscibility and density difference.
-
2. Fractional Distillation of Essential Oil
-
Objective: To separate the components of the essential oil based on their boiling points.
-
Apparatus: A fractional distillation column, heating mantle, condenser, and collection flasks.
-
Procedure:
-
The crude essential oil is placed in the distillation flask and heated.
-
The vapor passes up through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles.
-
Components with lower boiling points move further up the column and distill over first.
-
By carefully controlling the temperature, different fractions can be collected, allowing for the separation of compounds with different boiling points. For jasmone isomers, this would be performed under reduced pressure to prevent decomposition at high temperatures.
-
Separation of cis and this compound Isomers (Historical and Modern Methods)
Historically, the separation of geometric isomers was a challenging task. Early methods would have relied on physical techniques that exploit the small differences in the physical properties of the isomers.
1. Fractional Crystallization (Historical Method)
-
Objective: To separate isomers based on differences in their melting points and solubilities at low temperatures.
-
Procedure:
-
A concentrated solution of the isomer mixture is prepared in a suitable solvent.
-
The solution is slowly cooled to induce crystallization.
-
The isomer that is less soluble or has a higher melting point will crystallize out first.
-
The crystals are then separated from the mother liquor by filtration. This process can be repeated to improve the purity of the separated isomer.
-
2. Gas Chromatography (GC) (Modern Method)
-
Objective: To separate and quantify the cis and trans isomers of jasmone.
-
Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Procedure:
-
A small amount of the jasmone isomer mixture is injected into the GC.
-
The sample is vaporized and carried by an inert gas through a long, thin column.
-
The column's stationary phase interacts differently with the cis and trans isomers, causing them to travel through the column at different rates.
-
The separated isomers are then detected by the FID or MS, allowing for their identification and quantification. GC-MS analysis of spearmint oil has shown the presence of jasmone.
-
Characterization of this compound
Modern spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule and the stereochemistry around the double bond.
-
¹H NMR: Provides information about the different types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The chemical shifts and coupling constants in the NMR spectra can be used to distinguish between the cis and trans isomers.
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Procedure: The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a unique "fingerprint" for the compound.
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Procedure: The molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrations of different chemical bonds. The IR spectrum of jasmone will show characteristic peaks for the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds.
Mandatory Visualization
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Chemical structures of cis- and this compound isomers.
References
An In-depth Technical Guide to the Physicochemical Properties of trans-Jasmone
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Jasmone, a volatile organic compound, is a key constituent of the characteristic aroma of jasmine flowers and other essential oils. As a fragrance and flavoring agent, its physicochemical properties are of paramount importance for its application in various industries, including perfumery, cosmetics, and food science. Furthermore, its role as a semiochemical in plant-insect interactions has garnered significant interest in the field of chemical ecology and agriculture. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for researchers.
| Property | Value | Units |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.24 | g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 142 (at 23 mmHg), 263.00 to 265.00 (at 760 mmHg)[1][2] | °C |
| Density | ~0.94 | g/mL |
| Refractive Index | 1.4974 (at 20°C), 1.49500 to 1.50100 (at 20°C)[1] | - |
| Solubility in Water | 60.54 (estimated) | mg/L at 25°C |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and carbon tetrachloride | - |
| Vapor Pressure | 0.01 (estimated) | mmHg at 25°C |
| logP (Octanol-Water Partition Coefficient) | 2.905 (estimated), 3.32 (predicted) | - |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube or sample vial
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The test tube is securely attached to a thermometer.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through a substance. It is a characteristic property that can be used to identify and assess the purity of a sample. The Abbe refractometer is commonly used for this purpose.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (sodium lamp, 589 nm)
-
Dropper or pipette
-
Lens paper and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry completely.
-
The constant temperature water bath is set to the desired temperature (e.g., 20°C) and allowed to circulate through the refractometer prisms to ensure a constant temperature.
-
A few drops of the this compound sample are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the borderline between the light and dark fields is sharp and centered in the crosshairs.
-
If a colored fringe is observed, the dispersion compensator is adjusted to remove it.
-
The refractive index is read from the scale.
Determination of Density
Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Pipette
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.
-
The pycnometer is emptied, dried, and then filled with the this compound sample. Its mass is then measured (m₃).
-
The density of the this compound sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent. For fragrance ingredients like this compound, solubility in water and organic solvents is a key parameter.
Procedure (Qualitative):
-
A small, known volume of the solvent (e.g., 1 mL of water or ethanol) is placed in a test tube.
-
A small, measured amount of this compound (e.g., 10 mg) is added to the solvent.
-
The mixture is agitated (e.g., by vortexing or shaking) for a set period.
-
The solution is visually inspected for any undissolved material. If the sample has completely dissolved, it is considered soluble at that concentration.
Procedure (Quantitative - Shake-Flask Method for Water Solubility):
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand to allow any undissolved material to settle.
-
A sample of the saturated aqueous solution is carefully removed, ensuring no undissolved material is transferred.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).
Mandatory Visualizations
Synthesis of this compound: A General Workflow
The synthesis of jasmone isomers often involves the alkylation of a cyclopentenone derivative followed by an intramolecular aldol condensation. The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Jasmonate Signaling Pathway in Plants
This compound is biosynthetically derived from jasmonic acid, a key signaling molecule in plant defense. The following diagram illustrates the core jasmonate signaling pathway.
References
An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of trans-Jasmone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmone, a key component of the jasmine flower's fragrance, is a cyclopentenone derivative with significant applications in the fragrance, cosmetic, and agricultural industries. Its biological activity and olfactory properties are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of jasmone, with a particular focus on the trans-isomer. This document details the isomeric landscape of jasmone, presents comparative quantitative data for its isomers, outlines experimental protocols for their synthesis, and illustrates relevant biological pathways.
Introduction to Jasmone Stereochemistry
The stereochemistry of jasmone primarily revolves around the geometric isomerism of the pentenyl side chain attached to the cyclopentenone ring. This gives rise to two main isomers: cis-jasmone ((Z)-jasmone) and trans-jasmone ((E)-jasmone).
-
(Z)-Jasmone (cis-jasmone): This is the naturally occurring isomer found in jasmine oil and other plants[1][2][3][4][5]. It is responsible for the characteristic warm, floral, and spicy aroma of jasmine.
-
(E)-Jasmone (this compound): This isomer is not typically found in nature but is often present in synthetic jasmone preparations. Its olfactory properties are similar to the cis-isomer, though with some reported differences, sometimes described as more earthy.
It is crucial to note that while the precursor to jasmone, jasmonic acid, possesses two chiral centers (at C-3 and C-7) leading to four possible stereoisomers, jasmone itself is an achiral molecule. The carbon atoms within the cyclopentenone ring that could potentially be chiral are part of a double bond system, thus precluding enantiomeric or diastereomeric forms of jasmone itself. The focus of jasmone stereochemistry is therefore on the E/Z isomerism of the side chain.
Isomeric Forms of Jasmone
Caption: Geometric isomers of Jasmone.
Quantitative Data of Jasmone Isomers
The differentiation and characterization of cis- and this compound are reliant on a variety of analytical techniques. The following table summarizes key quantitative data for both isomers.
| Property | (Z)-Jasmone (cis-jasmone) | (E)-Jasmone (this compound) |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol | 164.24 g/mol |
| CAS Number | 488-10-8 | 6261-18-3 |
| Boiling Point | 134-135 °C at 12 mmHg | 142 °C at 23 mmHg |
| Density | 0.9437 g/cm³ at 22 °C | ~0.94 g/mL |
| Refractive Index (n_D^20) | 1.4979 | 1.4974 |
| UV-Vis (λ_max) | 235 nm | 234 nm |
| ¹H NMR (CDCl₃, δ ppm) | ~5.2-5.4 (m, 2H, -CH=CH-), 2.8-3.0 (m, 2H, =C-CH₂-C=), 2.0-2.2 (m, 2H, -CH₂-CH=), 2.0 (s, 3H, -C=C-CH₃), 0.9 (t, 3H, -CH₂-CH₃) | Data not readily available in compiled format |
| ¹³C NMR (CDCl₃, δ ppm) | ~209 (C=O), ~170 (C-3), ~138 (C-2), ~133 & ~124 (-CH=CH-), ~32, ~26, ~21 (-CH₂- groups), ~16 (-C=C-CH₃), ~14 (-CH₂-CH₃) | Data not readily available in compiled format |
| Mass Spectrum (m/z) | 164 (M+), 149, 136, 110, 96, 81, 67, 55, 41 | 164 (M+), 149, 136, 110, 96, 81, 67, 55, 41 |
| Kovats Retention Index (non-polar column) | ~1360-1400 | ~1388 |
Experimental Protocols
The synthesis of jasmone isomers can be achieved through various routes, often involving key steps such as the construction of the cyclopentenone ring and the stereoselective formation of the pentenyl side chain.
Synthesis of (Z)-Jasmone via Wittig Reaction and Aldol Condensation
A common strategy for the synthesis of cis-jasmone involves the preparation of a 1,4-diketone followed by an intramolecular aldol condensation to form the cyclopentenone ring. The cis-double bond is often introduced via a Wittig reaction.
Step 1: Preparation of the Phosphonium Salt
-
To a solution of triphenylphosphine in an appropriate aprotic solvent (e.g., toluene), add 1-bromopropane.
-
Heat the mixture under reflux for several hours to form the corresponding phosphonium salt.
-
Cool the reaction mixture and collect the precipitated salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.
Step 2: Wittig Reaction to form (Z)-1-bromo-2-pentene
-
Suspend the prepared phosphonium salt in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium dropwise to generate the ylide.
-
To the resulting ylide solution, add a solution of bromoacetaldehyde at low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (Z)-1-bromo-2-pentene by distillation.
Step 3: Alkylation and Aldol Condensation to form (Z)-Jasmone
-
Prepare the enolate of a suitable 1,4-dicarbonyl precursor, such as 2,5-hexanedione, by treating it with a base (e.g., sodium hydroxide) in a protic solvent (e.g., ethanol).
-
Add the previously synthesized (Z)-1-bromo-2-pentene to the enolate solution and heat the mixture to effect alkylation.
-
After the alkylation is complete, continue heating the reaction mixture to promote an intramolecular aldol condensation.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain (Z)-jasmone.
Synthesis of (E)-Jasmone
The synthesis of this compound can be adapted from the synthesis of the cis-isomer, primarily by modifying the stereochemistry of the double bond formation in the side chain. This can be achieved by using a Horner-Wadsworth-Emmons reaction, which typically favors the formation of the E-alkene.
Step 1: Preparation of the Phosphonate Ester
-
React triethyl phosphite with 1-bromopropane via an Arbuzov reaction to synthesize diethyl propylphosphonate.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Deprotonate the diethyl propylphosphonate with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to generate the phosphonate carbanion.
-
Add a suitable aldehyde precursor for the cyclopentenone ring, such as 3-oxocyclopentanecarbaldehyde, to the carbanion solution.
-
The reaction will proceed to form the (E)-alkene side chain attached to the cyclopentanone ring.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the intermediate product.
Step 3: Formation of the Cyclopentenone Ring
-
The resulting intermediate can then be converted to (E)-jasmone through subsequent steps, which may include methylation and oxidation, depending on the specific synthetic route.
Biosynthesis of (Z)-Jasmone
In plants, (Z)-jasmone is biosynthesized from jasmonic acid, a key signaling molecule in plant defense and development. The pathway involves a series of enzymatic reactions.
Caption: Biosynthetic pathway of (Z)-Jasmone from α-linolenic acid.
The biosynthesis begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic steps involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of 12-oxo-phytodienoic acid (OPDA). Subsequent reduction and three cycles of β-oxidation yield jasmonic acid. Finally, a decarboxylation step converts jasmonic acid into the volatile (Z)-jasmone. This process is a key part of the plant's response to stress and herbivory.
Conclusion
The stereochemistry of jasmone is defined by the cis/trans isomerism of its pentenyl side chain, with the naturally occurring and most fragrant isomer being (Z)-jasmone. While jasmone itself is achiral, the stereoselective synthesis of its isomers is a critical aspect of its production for various applications. Understanding the distinct properties and synthetic pathways of each isomer is essential for researchers in natural product chemistry, fragrance science, and chemical ecology. The biosynthetic pathway from jasmonic acid highlights the biological significance of (Z)-jasmone as a signaling molecule in plants. This guide provides a foundational technical overview to aid in the research and development of jasmone-related compounds.
References
The Biological Role of Jasmones in Plant Physiology: A Technical Guide
Disclaimer: This technical guide focuses on the biological role of jasmones in plant physiology. It is critical to note that the vast majority of scientific literature details the effects of cis-jasmone . While trans-jasmone is a known isomer, and commercial jasmone formulations may contain a mixture of both, specific research on the physiological effects and signaling pathways of trans--jasmone in plants is conspicuously absent in publicly available scientific literature. Therefore, this guide is constructed based on the extensive research conducted on cis-jasmone, with the implicit, yet unverified, assumption of similar biological activity for the trans- isomer. All experimental data and pathways described herein should be understood as pertaining to cis-jasmone unless otherwise specified.
Introduction to Jasmones in Plant Biology
Jasmones, including their precursor jasmonic acid (JA) and its derivatives, are lipid-derived signaling molecules that play a pivotal role in a plant's interaction with its environment.[1][2][3] These volatile organic compounds are integral to plant defense mechanisms against herbivores and pathogens, and are also involved in various developmental processes.[1][4] cis-Jasmone, a metabolite of jasmonic acid, is recognized as a key signaling molecule in plant defense, capable of inducing both direct and indirect defense responses. It acts as an airborne signal, allowing for communication within and between plants, priming them for an impending attack.
Core Biological Functions
The primary biological role of jasmones in plant physiology revolves around defense. This can be broadly categorized into direct and indirect defense mechanisms.
Direct Defense
Direct defense involves the production of compounds that have a direct negative impact on herbivores, such as toxins or feeding deterrents. Treatment with cis-jasmone has been shown to induce the production of various secondary metabolites that contribute to direct defense.
Indirect Defense
Indirect defense mechanisms involve the plant attracting natural enemies of the herbivores, such as predators or parasitoids. cis-Jasmone plays a significant role in this by inducing the release of a specific blend of volatile organic compounds (VOCs) that act as cues for these natural enemies.
Quantitative Data on cis-Jasmone Effects
The application of cis-jasmone leads to measurable changes in gene expression and the production of secondary metabolites. The following tables summarize key quantitative findings from studies on various plant species.
Table 1: Effects of cis-Jasmone on Aphid Repellency and Parasitoid Attraction
| Plant Species | Treatment | Effect on Aphids (Myzus persicae) | Effect on Parasitoids (Diaeretiella rapae) | Reference |
| Brassica napus (Oilseed Rape) | cis-Jasmone spray | Significant reduction in aphid settlement | Increased foraging time | |
| Brassica rapa (Turnip) | cis-Jasmone spray | Significant reduction in aphid settlement | Increased foraging time | |
| Brassica oleracea (Cabbage) | cis-Jasmone spray | Significant reduction in aphid settlement | Increased foraging time |
Table 2: Induction of Defense-Related Secondary Metabolites in Wheat (Triticum aestivum) by cis-Jasmone
| Compound | Plant Part | Fold Increase (Treated vs. Control) | Analytical Method | Reference |
| DIMBOA | Aerial Parts | Significantly Higher | LPE-GC-MS | |
| DIMBOA | Roots | Significantly Higher | LPE-GC-MS | |
| trans-Ferulic Acid | Roots | Significantly Higher | LPE-GC-MS | |
| Vanillic Acid | Roots | Significantly Higher | LPE-GC-MS | |
| HBOA | Aerial Parts | Significantly Greater | VPE-GC-MS | |
| HBOA | Roots | Significantly Greater | VPE-GC-MS | |
| LPE: Liquid Phase Extraction; VPE: Vapor Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; DIMBOA: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one; HBOA: 2-hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one. |
Signaling Pathways
cis-Jasmone Biosynthesis
cis-Jasmone is synthesized from jasmonic acid through a series of enzymatic reactions. The pathway involves the conversion of JA to its isoleucine conjugate (JA-Ile), which is a key signaling molecule in the broader jasmonate pathway. Subsequently, JA can be decarboxylated to form cis-jasmone.
References
- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-Jasmone as a Volatile Organic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Jasmone, a naturally occurring volatile organic compound (VOC), is a key component of the characteristic aroma of jasmine and other plants. As a member of the jasmonate family of plant hormones, it plays a crucial role in plant defense mechanisms and mediating interactions with insects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthesis, chemical synthesis, and its multifaceted role as a semiochemical. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of key signaling pathways and experimental workflows to support researchers and professionals in the fields of chemical ecology, drug development, and agriculture.
Introduction
This compound, systematically named (E)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one, is the geometric isomer of the more commonly studied cis-jasmone.[1] While natural jasmine oil predominantly contains the cis-isomer, synthetic jasmone is often a mixture of both.[2] Both isomers share similar chemical properties and contribute to the characteristic jasmine fragrance.[2] Beyond its use in the fragrance industry, this compound is of significant scientific interest due to its biological activities. It functions as an insect semiochemical, capable of both attracting and repelling various insect species, and as a signaling molecule in plants, inducing defense responses against herbivores and pathogens.[2] This guide aims to provide a detailed technical resource on this compound, focusing on its core scientific and experimental aspects.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [2] |
| Molecular Weight | 164.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Characteristic of jasmine | |
| Boiling Point | 142 °C at 23 mmHg | |
| Density | 0.94 g/mL | |
| Refractive Index (n D²⁰) | 1.4974 | |
| Vapor Pressure | 0.010 mmHg @ 25 °C (estimated) | |
| Solubility | Soluble in ethanol, ether, and other organic solvents. | |
| UV max | 234 nm (ε 12,300) |
Biosynthesis and Chemical Synthesis
Biosynthesis
In plants, jasmone is synthesized via the octadecanoid pathway, starting from α-linolenic acid. Jasmonic acid is a key intermediate that undergoes decarboxylation to form jasmone.
Chemical Synthesis
A common method for the chemical synthesis of jasmones involves the alkylation of 3-methyl-2-cyclopentenone with a pentenyl halide. The synthesis of this compound can be achieved using a trans-pentenyl halide.
The following protocol is a representative method for the synthesis of this compound.
Materials:
-
3-methyl-2-cyclopentenone
-
trans-1-chloro-2-pentene
-
Powdered potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methyl-2-cyclopentenone in DMSO.
-
Add powdered potassium hydroxide to the solution and stir the mixture.
-
Slowly add trans-1-chloro-2-pentene to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.
Visualization of the Synthesis Workflow:
Role as a Volatile Organic Compound
Plant Defense Signaling
This compound, like its cis-isomer, is involved in the jasmonate signaling pathway, a crucial component of plant defense. Upon perception of herbivore or pathogen attack, the jasmonate signaling cascade is initiated, leading to the expression of defense-related genes. While much of the literature focuses on cis-jasmone, the similar structures and properties suggest a comparable role for this compound in inducing the production of secondary metabolites that deter herbivores or attract their natural enemies.
Jasmonate Signaling Pathway:
Insect Semiochemical
This compound acts as a semiochemical, a chemical cue that mediates interactions between organisms. It can function as both a repellent and an attractant for different insect species. For example, cis-jasmone has been shown to repel aphids while attracting their predators, such as ladybirds and parasitoid wasps. The response of an insect to jasmone is typically dose-dependent.
Quantitative Data on Insect Repellency (cis-Jasmone):
| Insect Species | Bioassay | Observation | Reference |
| Nasonovia ribisnigri (Lettuce aphid) | Four-arm olfactometer | Significant repellency | |
| Phorodon humuli (Damson-hop aphid) | Field trapping | Repellency from traps |
Note: Quantitative data for this compound is limited; data for cis-jasmone is presented as a close analogue.
Analytical Methodology
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as essential oils and plant volatile collections.
Sample Preparation (Headspace Solid-Phase Microextraction - SPME):
-
Place a plant sample (e.g., leaves, flowers) in a sealed vial.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period to adsorb the volatile compounds.
-
Desorb the analytes from the fiber in the hot inlet of the gas chromatograph.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 40-60°C, followed by a ramp to a final temperature of 250-300°C.
-
Injector Temperature: Typically 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
Quantification: Quantification can be performed using an external or internal standard method. A calibration curve is generated by analyzing a series of known concentrations of a this compound standard.
Visualization of the Analytical Workflow:
Applications and Future Perspectives
The unique biological activities of this compound present numerous opportunities for its application in various fields.
-
Agriculture: As a plant defense activator, this compound could be used to develop novel, environmentally friendly crop protection strategies. Its ability to repel pests and attract beneficial insects makes it a promising candidate for integrated pest management programs.
-
Perfumery and Flavors: this compound remains a valuable ingredient in the fragrance and flavor industry, contributing to the creation of floral and fruity scents.
-
Drug Development: The involvement of jasmonates in cellular signaling pathways in plants may inspire research into their potential effects on analogous pathways in other organisms, although this area is still largely unexplored.
Future research should focus on elucidating the specific molecular targets of this compound in both plants and insects, which will be crucial for optimizing its practical applications. Furthermore, developing more efficient and stereoselective synthetic routes will be important for making this compound more accessible for large-scale use.
Conclusion
This compound is a multifaceted volatile organic compound with significant roles in chemical ecology and potential applications in agriculture and industry. This technical guide has provided a detailed overview of its properties, synthesis, and biological functions, supported by experimental protocols and visual workflows. A deeper understanding of this compound will undoubtedly pave the way for innovative solutions in pest control, crop enhancement, and beyond.
References
Methodological & Application
Application Note: GC-MS Analysis of trans-Jasmone in Plant Volatiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: trans-Jasmone is a cyclopentenone, a volatile organic compound (VOC) that, along with its isomer cis-jasmone, contributes to the characteristic aroma of jasmine. In the broader plant kingdom, it functions as a critical signaling molecule. Often released in response to herbivory, this compound is a key component of the herbivore-induced plant volatile (HIPV) blend. This emission can prime defenses in neighboring plants and attract natural enemies of the herbivores. Due to its roles in plant defense and its desirable fragrance, the accurate identification and quantification of this compound are vital for agricultural research (e.g., developing pest-resistant crops), ecological studies, and the cosmetics industry. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for separating and identifying volatile compounds from complex plant matrices.
Experimental Protocols
Detailed methodologies for the collection and analysis of this compound from plant tissues are provided below. Two common and effective volatile collection techniques are described: Dynamic Headspace Collection and Headspace Solid-Phase Microextraction (HS-SPME).
Protocol 1: Dynamic Headspace Volatile Collection ('Push-Pull' System)
This method actively samples volatiles by passing a purified air stream over the plant material and trapping the emitted compounds onto an adsorbent filter. It is ideal for capturing a comprehensive profile of emitted volatiles over a specific period.
Materials:
-
Plant enclosure chamber or bag (e.g., oven bags, glass chambers).[1]
-
Adsorbent tubes (e.g., packed with Tenax® TA or Porapak Q).[1]
-
Air pump system with flow meters for both pushing and pulling air.
-
Charcoal filter for purifying incoming air.
-
Teflon or glass tubing for connections.
-
Solvent for elution (e.g., n-hexane, dichloromethane).
-
GC vials.
Procedure:
-
Sample Preparation: Gently enclose the plant material (e.g., a single leaf, a whole plantlet) within the collection chamber, ensuring a tight seal around the stem or petiole if only a portion is being sampled.[1][2]
-
System Assembly: Connect the purified air source (pushed through a charcoal filter) to the inlet of the chamber. Connect the outlet of the chamber to the adsorbent trap, which is then connected to the vacuum pump (pull).[2]
-
Volatile Collection: Set the flow rate for both the incoming ('push') and outgoing ('pull') air. A typical flow rate is between 100-200 mL/min. The 'pull' rate should be slightly lower than the 'push' rate to maintain positive pressure.
-
Sampling Duration: Collect volatiles for a predetermined period, which can range from 1 to 24 hours, depending on the emission rate of the plant.
-
Elution: After collection, remove the adsorbent tube. Elute the trapped volatiles by passing a small volume (e.g., 500 µL) of an appropriate solvent through the tube into a GC vial.
-
Internal Standard Addition: Add a known concentration of an internal standard (e.g., nonyl acetate or a deuterated analog) to the vial for quantification.
-
Storage: Store the sample at -20°C until GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
SPME is a solvent-free, simple, and sensitive technique where a coated fiber is exposed to the headspace above the plant material to adsorb volatiles. It is excellent for rapid screening and analysis of smaller sample sizes.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber is effective for a broad range of volatiles).
-
Headspace vials (e.g., 20 mL) with septa caps.
-
Heating block or water bath.
-
Plant tissue (e.g., leaf discs, flower petals).
Procedure:
-
Sample Preparation: Place a known weight of fresh plant material (e.g., 100-500 mg) into a headspace vial.
-
Incubation: Seal the vial and place it in a heating block set to a mild temperature (e.g., 40-60°C) for a short period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.
-
Extraction: Carefully insert the SPME fiber through the septum and expose it to the headspace for a defined period (e.g., 20-60 minutes) at the set temperature.
-
Desorption: Retract the fiber and immediately insert it into the heated injector port of the GC-MS system, where the adsorbed volatiles are thermally desorbed onto the column. A typical desorption temperature is 250°C.
Protocol 3: GC-MS Analysis and Quantification
Instrumentation & Parameters: The following parameters are a general guideline and should be optimized for the specific instrument and analytes of interest.
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Column: A mid-polarity column such as DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating terpenes and jasmonates.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Splitless mode is recommended for trace analysis. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase at 5°C/min to 180°C.
-
Ramp 2: Increase at 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Scan Range: m/z 40-400.
-
Mode: Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, using characteristic ions for this compound (e.g., m/z 95, 123, 164).
-
Quantification:
-
Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard and by matching against a spectral library (e.g., NIST).
-
Calibration Curve: Prepare a series of standard solutions of pure this compound at different concentrations (e.g., 1-100 ng/µL), each containing a fixed amount of the internal standard.
-
Analysis: Analyze the standards using the same GC-MS method.
-
Calculation: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Use the resulting linear regression to calculate the concentration in the plant samples. Results are typically expressed as ng of compound per gram of fresh weight per hour (ng g⁻¹ FW h⁻¹) for dynamic headspace collection.
Data Presentation
Quantitative analysis of this compound can yield a wide range of values depending on the plant species, tissue, developmental stage, and the nature of biotic or abiotic stress. The table below provides an illustrative structure for presenting such data.
Table 1: Illustrative Quantitative Data for this compound in Plant Volatiles
| Plant Species | Tissue/Organ | Treatment/Condition | This compound Concentration (ng g⁻¹ FW h⁻¹) | Reference |
| Nicotiana attenuata | Leaves | Mechanical Wounding | 15.5 ± 3.2 | Hypothetical |
| Zea mays | Leaves | Herbivory (Spodoptera exigua) | 45.8 ± 7.1 | Hypothetical |
| Arabidopsis thaliana | Rosette | Control (No Treatment) | Not Detected | Hypothetical |
| Jasminum officinale | Flowers | Diel Peak (Night) | 120.3 ± 15.9 | Hypothetical |
| Mentha spicata | Leaves | Control (No Treatment) | 8.2 ± 1.5 | Hypothetical |
Note: The values presented are for illustrative purposes only to demonstrate data presentation. Actual concentrations must be determined empirically and can vary significantly. Plant hormone concentrations are often very low, typically in the range of nanograms per gram of fresh weight.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis for the GC-MS analysis of plant volatiles.
Caption: GC-MS experimental workflow for plant volatile analysis.
Jasmonate Biosynthesis and Signaling Pathway
This compound is a metabolite derived from the jasmonate signaling pathway, which is a central component of plant defense against biotic stress.
Caption: Simplified jasmonate signaling pathway leading to defense responses.
References
Application of Jasmone Isomers in Plant Defense Induction: A Technical Guide
A Note on Jasmone Isomers: While the topic of interest is trans-jasmone, the vast majority of scientific research on the induction of plant defense mechanisms has focused on its geometric isomer, cis-jasmone . The biological activity and signaling pathways of this compound in plants are not well-documented in publicly available research. Therefore, this document will provide detailed application notes and protocols based on the extensive data available for cis-jasmone as a representative jasmone for inducing plant defense. The information presented here is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field. One study comparing trans- and cis-methyl jasmonate (a related compound) found that cis-methyl jasmonate was not consistently more active than its trans-isomer in inducing specific defense responses in Nicotiana attenuata, suggesting that the biological activity of different isomers can be plant- and defense-specific[1].
Application Notes
Introduction
Jasmones are a class of plant-derived volatile organic compounds that play a crucial role in mediating plant responses to environmental stresses. Cis-jasmone, in particular, has been identified as a potent signaling molecule that can induce both direct and indirect plant defense mechanisms against herbivores and pathogens[2]. Unlike jasmonic acid (JA) and methyl jasmonate (MeJA), cis-jasmone often triggers a distinct signaling pathway, leading to the expression of a unique set of defense-related genes[3][4]. This makes it a valuable tool for research and potential applications in agriculture for enhancing crop protection.
Mechanism of Action
Cis-jasmone application to plants initiates a signaling cascade that results in the production of various defense-related compounds. The proposed mechanism involves:
-
Perception: Plants perceive cis-jasmone, likely through specific receptors, although these are not yet fully characterized.
-
Signal Transduction: The perception of cis-jasmone triggers a signaling pathway that is distinct from the classical JA/MeJA pathway. While the JA/MeJA pathway is heavily dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, the cis-jasmone response appears to be largely independent of these components. Instead, a significant portion of cis-jasmone-inducible genes requires transcription factors such as TGA2, TGA5, and TGA6, and the GRAS regulatory protein SCARECROW-like 14 (SCL14).
-
Gene Expression: This signaling cascade leads to the upregulation of a specific set of genes. A prominent example is the gene encoding the cytochrome P450 enzyme, CYP81D11, which has been shown to be strongly induced by cis-jasmone and plays a key role in the induced defense response.
-
Metabolic Changes: The altered gene expression results in the synthesis and accumulation of various secondary metabolites. These can include volatile organic compounds (VOCs) that act as repellents to herbivores or attractants for their natural enemies (indirect defense), as well as non-volatile compounds that have direct anti-feedant or toxic effects on pests (direct defense).
Applications
-
Research: Cis-jasmone is a valuable tool for studying plant signaling pathways and the regulation of defense gene expression.
-
Agriculture: Due to its ability to induce plant defenses, cis-jasmone has potential as a biopesticide or a plant "activator" to enhance crop resilience to pests and diseases. It can be used to "prime" plants, leading to a faster and stronger defense response upon subsequent attack.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of cis-jasmone on plant defense responses.
Table 1: Effect of cis-Jasmone on Gene Expression in Arabidopsis thaliana
| Gene | Fold Change (cis-Jasmone vs. Control) | Putative Function | Reference |
| CYP81D11 | >100 | Cytochrome P450, defense response | |
| TGA2 | Significant upregulation | Transcription factor | |
| TGA5 | Significant upregulation | Transcription factor | |
| TGA6 | Significant upregulation | Transcription factor | |
| SCL14 | Significant upregulation | GRAS regulatory protein |
Table 2: Effect of cis-Jasmone on Insect Behavior
| Plant Species | Insect Species | Behavior Observed | Efficacy | Reference |
| Arabidopsis thaliana | Myzus persicae (aphid) | Repellence | Significant | |
| Arabidopsis thaliana | Aphidius ervi (parasitoid) | Attraction | Significant | |
| Bean (Vicia faba) | Acyrthosiphon pisum (aphid) | Repellence | Significant | |
| Wheat (Triticum aestivum) | Sitobion avenae (aphid) | Reduced population growth | Significant |
Table 3: Induction of Volatile Organic Compounds (VOCs) by cis-Jasmone
| Plant Species | Induced VOC | Fold Increase (cis-Jasmone vs. Control) | Putative Role | Reference |
| Bean (Vicia faba) | (E)-β-ocimene | Not specified, but induced | Attractant for parasitoids | |
| Brassica spp. | Methyl salicylate | Variable by genotype | Aphid repellent | |
| Brassica spp. | Methyl isothiocyanate | Variable by genotype | Aphid repellent |
Experimental Protocols
Protocol 1: Application of cis-Jasmone to Plants
This protocol describes a general method for applying cis-jasmone to plants to induce defense responses.
Materials:
-
Cis-jasmone (high purity)
-
Ethanol or acetone (solvent)
-
Distilled water
-
Tween 20 or similar surfactant
-
Spray bottle or atomizer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of cis-jasmone (e.g., 1 M) in a suitable solvent like ethanol or acetone. Store at -20°C.
-
Preparation of Working Solution:
-
Dilute the stock solution in distilled water to the desired final concentration (e.g., 100 µM, 1 mM). The optimal concentration may vary depending on the plant species and should be determined empirically.
-
Add a surfactant like Tween 20 (e.g., 0.01% v/v) to the working solution to ensure even spreading on the leaf surface.
-
Prepare a control solution containing the same concentration of solvent and surfactant in distilled water.
-
-
Plant Treatment:
-
Use healthy, well-watered plants of a consistent age and developmental stage.
-
Spray the plants with the cis-jasmone working solution until the foliage is thoroughly wetted but before significant runoff occurs.
-
Spray a separate group of plants with the control solution.
-
-
Incubation:
-
Place the treated and control plants in a controlled environment (growth chamber or greenhouse) under standard growth conditions.
-
The time required for the induction of defense responses can vary from hours to days. A time-course experiment is recommended to determine the optimal incubation period.
-
Protocol 2: Analysis of Gene Expression by qRT-PCR
This protocol outlines the steps for analyzing the expression of defense-related genes in cis-jasmone-treated plants.
Materials:
-
Plant tissue from treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest leaf tissue from treated and control plants at the desired time points after treatment.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler. Include no-template controls for each primer pair.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to a stable reference gene.
-
Protocol 3: Volatile Organic Compound (VOC) Collection and Analysis
This protocol describes a method for collecting and analyzing the volatile compounds emitted by plants after cis-jasmone treatment.
Materials:
-
Treated and control plants
-
Glass chambers or bags for enclosing plants
-
Air pump
-
Adsorbent tubes (e.g., Tenax TA, Porapak Q)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., n-octane)
Procedure:
-
VOC Collection:
-
Enclose individual plants in glass chambers or bags.
-
Use an air pump to draw air from the chamber through an adsorbent tube to trap the emitted VOCs.
-
Collect volatiles for a defined period (e.g., 4-8 hours). . Add a known amount of an internal standard to the adsorbent tube for quantification.
-
-
VOC Analysis:
-
Analyze the trapped VOCs by thermal desorption GC-MS.
-
Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and library data.
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
-
Visualizations
Caption: Simplified signaling pathways for cis-jasmone and JA/MeJA.
Caption: General experimental workflow for studying cis-jasmone effects.
References
Application Notes & Protocols for Electroantennography (EAG) Studies with Jasmone Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jasmone is a volatile organic compound naturally produced by plants and is a key component of the oil from jasmine flowers. It exists in two primary geometric isomers: cis-jasmone ((Z)-jasmone) and trans-jasmone ((E)-jasmone).[1] The natural extract from plants contains almost exclusively the cis form.[1][2][3] Synthetic jasmone is often a mixture of both isomers, which share similar chemical properties and odors.[2] In chemical ecology, jasmonates, particularly cis-jasmone, are recognized as crucial signaling molecules in plant defense. Plants can release cis-jasmone in response to damage from insect herbivores. This signal can repel herbivorous insects and, in a fascinating example of tritrophic interaction, attract the natural enemies (predators and parasitoids) of those herbivores.
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus. It serves as an effective screening tool to identify which volatile compounds are detected by an insect's olfactory system. While EAG demonstrates that a compound has been detected, it does not reveal the subsequent behavioral response (e.g., attraction or repulsion). This application note provides a comprehensive protocol for conducting EAG studies with jasmone isomers and summarizes the current state of research, which has primarily focused on cis-jasmone. The methodologies presented are fully applicable to the study of this compound.
Experimental Protocols: Electroantennography (EAG)
This protocol provides a generalized, step-by-step methodology for conducting EAG analysis of volatile compounds like this compound.
I. Materials and Reagents
-
Insects: Healthy, adult insects of the target species (e.g., 3-4 day old moths, aphids).
-
Test Compound: High-purity this compound.
-
Solvent: High-purity solvent such as hexane or dichloromethane.
-
Control: A known EAG-active compound for the test species (positive control) and the pure solvent (negative control).
-
Ringer's Solution (Saline): Isotonic solution for insects. A common recipe is: NaCl (7.5 g/L), KCl (0.35 g/L), CaCl₂ (0.21 g/L), NaHCO₃ (0.2 g/L).
-
Electrodes: Silver-silver chloride (Ag/AgCl) wires or glass capillaries filled with Ringer's solution.
-
Electrode Gel/Conductive Gel.
-
Stimulus Delivery:
-
Filter paper strips (e.g., Whatman No. 1).
-
Pasteur pipettes or specialized cartridges.
-
Air stimulus controller (for delivering purified, humidified air puffs).
-
-
EAG System:
-
Microscope for antenna preparation.
-
Micromanipulators.
-
High-impedance amplifier.
-
Data acquisition system (e.g., computer with specialized software).
-
Faraday cage to shield from electrical noise.
-
II. Preparation of Stimuli
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Create a serial dilution series from the stock solution to achieve a range of dosages for dose-response analysis (e.g., 0.1 ng, 1 ng, 10 ng, 100 ng, 1 µg).
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a fresh filter paper strip.
-
Allow the solvent to evaporate completely (typically 30-60 seconds).
-
Place the loaded filter paper into a clean Pasteur pipette or stimulus cartridge. Prepare a separate pipette for each concentration.
-
Prepare a solvent-only control and a positive control in the same manner.
III. Antenna Preparation and Mounting
-
Immobilize the insect. This can be done by chilling it briefly or securing it in a modified pipette tip or on wax.
-
Under a microscope, carefully excise one antenna from the insect's head using micro-scissors.
-
Immediately place the excised antenna onto the electrode holder.
-
Reference Electrode: Insert the basal end of the antenna into the reference electrode, ensuring a good electrical connection with the conductive gel or saline.
-
Recording Electrode: Gently bring the recording electrode into contact with the distal tip of the antenna. A small amount of the tip may be clipped to improve contact.
IV. EAG Recording
-
Place the mounted antenna preparation inside the Faraday cage.
-
Direct a continuous stream of purified, humidified air over the antenna.
-
Begin recording the baseline electrical activity.
-
Deliver a stimulus by puffing air (e.g., 0.5-second pulse) through the stimulus pipette, directing the odor plume over the antenna.
-
Allow the antenna's response to return to baseline before delivering the next stimulus (typically 30-60 seconds).
-
Present stimuli in order of increasing concentration to avoid adaptation.
-
Administer the solvent control at the beginning and end of each experimental run to assess the baseline response and antenna viability.
-
Replicate the experiment with multiple individuals (e.g., 8-10 insects) for statistical validity.
V. Data Analysis
-
The EAG response is measured as the maximum amplitude of the negative voltage deflection (in millivolts, mV) from the baseline.
-
Normalize the responses by subtracting the average response to the solvent controls.
-
To compare responses across different preparations, the normalized response to each test compound can be expressed as a percentage of the response to a standard positive control.
-
Generate dose-response curves by plotting the mean normalized EAG response against the logarithm of the stimulus concentration.
Data Presentation
While specific quantitative EAG data for this compound is not prevalent in the reviewed literature, the following tables serve as templates for organizing experimental results. Research has primarily focused on cis-jasmone, which has been shown to be electrophysiologically active in aphids and their natural enemies.
Table 1: Template for Dose-Response EAG Data for this compound
| Insect Species | Sex | Stimulus Concentration (µg on source) | Mean EAG Response (mV ± SE)¹ | Normalized Response (% of Positive Control)² |
| Species A | F | 0.01 | Data | Data |
| 0.1 | Data | Data | ||
| 1 | Data | Data | ||
| 10 | Data | Data | ||
| Species A | M | 0.01 | Data | Data |
| 0.1 | Data | Data | ||
| 1 | Data | Data | ||
| 10 | Data | Data | ||
| Species B | F | 0.01 | Data | Data |
| 0.1 | Data | Data | ||
| 1 | Data | Data | ||
| 10 | Data | Data |
¹ Mean response amplitude corrected for the solvent control. (n = number of replicates). ² Response to this compound relative to the response to a standard positive control compound.
Table 2: Summary of Known Electrophysiological and Behavioral Responses to Jasmone Isomers
| Insect Species | Jasmone Isomer | EAG Active? | Behavioral Response | Reference |
| Lettuce Aphid (Nasonovia ribisnigri) | cis-Jasmone | Yes | Repellent | |
| Damson-Hop Aphid (Phorodon humuli) | cis-Jasmone | Not specified | Repellent (Field) | |
| Seven-Spot Ladybird (Coccinella septempunctata) | cis-Jasmone | Yes | Attractant | |
| Aphid Parasitoid (Aphidius ervi) | cis-Jasmone | Yes | Attractant | |
| Mosquito (Aedes aegypti) | cis-Jasmone | Not specified | Aversive/Avoidance | |
| Parasitoid Wasp (Campoletis chlorideae) | cis-Jasmone | Yes (OR62 receptor) | Attractant |
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for EAG Analysis
Caption: A flowchart of the key steps in an electroantennography (EAG) experiment.
Diagram 2: Generalized Insect Olfactory Signaling Pathway
Caption: Simplified pathway of insect odorant detection leading to a neural signal.
Diagram 3: Ecological Role of Jasmone in Tritrophic Interactions
Caption: The role of cis-jasmone as a plant defense signal affecting insects.
References
Application of trans-Jasmone in Pest Management Strategies: A Review of its Isomer, cis-Jasmone
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct application of trans-jasmone in pest management is not extensively documented in publicly available research, its isomer, cis-jasmone, has been the subject of significant investigation. Cis-jasmone, a naturally occurring plant volatile, has demonstrated considerable potential as a multi-faceted tool in integrated pest management (IPM) strategies.[1][2][3] It functions as a repellent to various herbivorous insects, an attractant for their natural enemies, and an elicitor of plant defense mechanisms. This document provides detailed application notes and protocols based on the extensive research conducted on cis-jasmone, which can serve as a foundational guide for investigating the potential of this compound and other related compounds in pest management. The two isomers, cis- and this compound, share similar chemical properties and odors, suggesting that their biological activities could be comparable, though further research is needed to confirm this.
Application Notes
Cis-jasmone offers a versatile approach to pest management through three primary modes of action:
-
Direct Repellency: Cis-jasmone has been shown to be repellent to several economically important aphid species, including the grain aphid (Sitobion avenae) and the peach potato aphid (Myzus persicae). This repellent activity can deter pests from settling and feeding on crops, thereby reducing direct damage and the transmission of plant viruses.
-
Attraction of Natural Enemies (Indirect Defense): A key advantage of cis-jasmone is its ability to attract the natural enemies of pests, such as parasitoids and predators. For example, it has been found to be attractive to the seven-spot ladybird (Coccinella septempunctata) and the aphid parasitoid Aphidius ervi. This tritrophic interaction enhances the biological control of pests within the agricultural system.
-
Induction of Plant Defenses (Priming): Cis-jasmone can act as a signaling molecule, "priming" or inducing the plant's own defense mechanisms. When applied to plants, it can trigger the production of volatile organic compounds (VOCs) and other defensive compounds that make the plant less palatable to herbivores and more attractive to their natural enemies. This induced defense response can be more persistent than the direct application of a repellent.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of cis-jasmone.
Table 1: Repellent Effects of cis-Jasmone on Aphids
| Pest Species | Crop | cis-Jasmone Treatment | Observed Effect | Reference |
| Sitobion avenae (Grain aphid) | Wheat (Triticum aestivum) | Sprayed with formulated cis-jasmone | Significantly fewer alate aphids settled on treated plants over a 24-hour period. | Bruce et al. (2003) |
| Myzus persicae (Peach potato aphid) | Various Brassica cultivars | Sprayed with cis-jasmone | Significantly lower aphid settlement on treated plants compared to controls. | Ali et al. (2021) |
| Nasonovia ribis-nigri (Lettuce aphid) | Laboratory choice test | 1 µg of (Z)-jasmone | Significantly repellent in a four-arm olfactometer. | Birkett et al. (2000) |
| Cereal aphids | Winter wheat | Field plots sprayed with (Z)-jasmone | Consistently lower aphid numbers on treated plots. | Birkett et al. (2000) |
Table 2: Attractant Effects of cis-Jasmone on Natural Enemies
| Natural Enemy | Pest Species | Experimental Setup | cis-Jasmone Treatment | Observed Effect | Reference |
| Aphidius ervi (Parasitoid) | Aphids | Wind tunnel | Synthetic (Z)-jasmone (10 µg) | Significantly attractive to naïve females. | Birkett et al. (2000) |
| Coccinella septempunctata (Seven-spot ladybird) | Aphids | Four-arm olfactometer | (Z)-jasmone (1 µg) | Significantly attractive. | Birkett et al. (2000) |
| Aphidius ervi | Aphids | Arabidopsis plants | Plants treated with cis-jasmone | Parasitoids spent significantly more time foraging on treated plants. | Bruce et al. (2008) |
Table 3: Induction of Plant Volatiles by cis-Jasmone
| Plant Species | cis-Jasmone Treatment | Induced Volatiles | Effect on Insects | Reference |
| Bean (Vicia faba) | Vapor exposure to (Z)-jasmone | Enhanced levels of (E)-β-ocimene | Increased attraction of the parasitoid Aphidius ervi. | Birkett et al. (2000) |
| Maize (Zea mays) | Pre-treatment with cis-jasmone | Increased emission of defensive sesquiterpenes | Repellency to the leafhopper Cicadulina storeyi. | Oluwafemi et al. (2013) |
| Potato (Solanum tuberosum) | Treatment with cis-jasmone | Increased emission of various VOCs | Repellency to the aphid Macrosiphum euphorbiae. | Sobhy et al. (2017) |
Experimental Protocols
Protocol 1: Olfactometer Bioassay for Insect Repellency/Attraction
This protocol is adapted from studies investigating the behavioral responses of aphids and their natural enemies to cis-jasmone.
Objective: To determine the repellent or attractive effect of this compound on a specific insect species.
Materials:
-
Four-arm olfactometer
-
Air pump or vacuum source
-
Flow meters
-
Charcoal-filtered and humidified air source
-
Test insects (e.g., aphids, parasitoids)
-
This compound solution of known concentration in a suitable solvent (e.g., hexane)
-
Solvent control
-
Filter paper discs
-
Timer
-
Data recording software or manual recording sheets
Procedure:
-
Setup: Connect the four arms of the olfactometer to a central chamber. Ensure a constant, gentle airflow from each arm towards the center. The airflow rate should be standardized (e.g., 200 mL/min per arm).
-
Treatment Application: Apply a known amount of the this compound solution (e.g., 10 µL of a 100 ng/µL solution) onto a filter paper disc and place it in the airflow of one arm (the "treatment arm").
-
Control: In the other three arms, place filter paper discs treated with the solvent alone (the "control arms").
-
Acclimatization: Allow the system to equilibrate for a few minutes to ensure a stable odor plume.
-
Insect Introduction: Introduce a single insect into the central chamber.
-
Observation: Record the time the insect spends in each arm of the olfactometer over a set period (e.g., 10 minutes). Also, record the number of entries into each arm.
-
Replication: Repeat the experiment with a sufficient number of individual insects to ensure statistical power. Rotate the position of the treatment arm between replicates to avoid positional bias.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-squared test for choice, ANOVA or t-test for time spent) to determine if there is a significant preference for or avoidance of the treatment arm compared to the control arms.
Protocol 2: Wind Tunnel Bioassay for Parasitoid Attraction
This protocol is based on methods used to test the long-range attraction of flying insects like parasitoids.
Objective: To assess the flight response and attraction of parasitoids to this compound.
Materials:
-
Wind tunnel
-
Variable speed fan to create a laminar airflow
-
Charcoal-filtered air source
-
Odor source dispenser (e.g., filter paper, rubber septum)
-
This compound solution
-
Solvent control
-
Release platform for insects
-
Video recording equipment (optional)
Procedure:
-
Setup: Establish a consistent, low-speed laminar airflow through the wind tunnel.
-
Odor Source: Place the odor source (filter paper treated with this compound solution) at the upwind end of the tunnel. Use a solvent-treated filter paper as a control in separate experiments.
-
Insect Release: Release individual naïve female parasitoids onto a platform at the downwind end of the tunnel.
-
Observation: Observe the flight behavior of the parasitoid. Record behaviors such as taking flight, upwind flight orientation, and landing on the odor source.
-
Quantification: Measure the percentage of insects exhibiting an oriented flight towards the odor source and the percentage that successfully land on it.
-
Replication: Conduct multiple replicates for both the treatment and control.
-
Data Analysis: Use statistical tests (e.g., Chi-squared test) to compare the responses of parasitoids to the this compound source versus the control.
Protocol 3: Plant Treatment and Volatile Collection for Induced Defense Analysis
This protocol outlines the steps to treat plants with this compound and analyze the resulting changes in their volatile emissions.
Objective: To determine if this compound induces the production of defensive volatile organic compounds in plants.
Materials:
-
Test plants (e.g., wheat, bean, brassica seedlings)
-
This compound solution in a suitable solvent with a surfactant for foliar application.
-
Spraying equipment
-
Volatile collection system (e.g., glass chambers, adsorbent traps like Porapak Q or Tenax)
-
Air pump
-
Gas chromatograph-mass spectrometer (GC-MS) for volatile analysis
Procedure:
-
Plant Treatment: Spray the plants evenly with the this compound solution until runoff. Spray a control group of plants with the solvent and surfactant solution only.
-
Incubation: Keep the treated and control plants in a controlled environment (e.g., growth chamber) for a specific period (e.g., 24-48 hours) to allow for the induction of defenses.
-
Volatile Collection: Enclose the aerial parts of individual plants in the volatile collection chambers. Draw charcoal-filtered air over the plants and through an adsorbent trap for a set duration (e.g., 4-8 hours) to collect the emitted VOCs.
-
Sample Elution: Elute the collected volatiles from the adsorbent traps using a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS Analysis: Analyze the eluted samples using GC-MS to identify and quantify the volatile compounds.
-
Data Analysis: Compare the volatile profiles of the this compound-treated plants with those of the control plants to identify any induced compounds. Statistical analysis (e.g., PCA, t-tests) can be used to determine significant differences in the volatile emissions.
Signaling Pathways and Experimental Workflows
Jasmonate Signaling Pathway in Plant Defense
Cis-jasmone is biosynthetically related to jasmonic acid (JA), a key hormone in plant defense signaling. While cis-jasmone appears to activate a distinct set of genes compared to methyl jasmonate (MeJA), the general pathway provides a framework for understanding how these compounds can trigger plant defenses. Herbivore attack or the perception of elicitors like jasmones leads to the synthesis of the bioactive conjugate jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins. This, in turn, allows for the expression of defense-related genes, resulting in the production of defensive compounds and volatile signals.
Caption: Simplified Jasmonate Signaling Pathway in Plant Defense.
Experimental Workflow for Evaluating this compound
The following workflow illustrates a logical progression for the comprehensive evaluation of this compound as a pest management agent.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion and Future Directions
The extensive research on cis-jasmone provides a strong foundation for its use in sustainable pest management. Its ability to repel pests, attract beneficial insects, and induce plant defenses makes it a powerful tool for IPM programs. While there is a significant lack of specific research on this compound, its structural similarity to the cis-isomer suggests it may have similar biological activities.
Future research should focus on directly evaluating the effects of this compound on insect behavior and plant physiology. Comparative studies between cis- and this compound are crucial to determine if one isomer is more active or has a different spectrum of activity. The experimental protocols and workflows provided here offer a roadmap for such investigations. A thorough understanding of the biological activity of this compound could lead to the development of novel and effective pest management strategies.
References
- 1. Jasmone [sitem.herts.ac.uk]
- 2. New roles for cis-jasmone as an insect semiochemical and in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Jasmone treatment induces resistance in wheat plants against the grain aphid, Sitobion avenae (Fabricius) (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving trans-Jasmone for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Jasmone is a volatile organic compound known for its characteristic floral scent and its role as a semiochemical in insect communication and plant defense mechanisms.[1][2][3] Accurate and reproducible bioassay results involving this compound are critically dependent on the proper preparation of test solutions. The choice of solvent and the final concentration can significantly impact the compound's stability, bioavailability, and potential for solvent-induced artifacts in experimental systems.
These application notes provide a comprehensive guide to dissolving and preparing this compound for various bioassays, including those involving insects, plants, and cell cultures. The protocols outlined below are designed to ensure consistent and reliable results while minimizing potential experimental variability.
Materials and Equipment
2.1. Chemicals:
-
This compound (CAS No. 6261-18-3)
-
High-purity solvents:
-
Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade
-
Ethanol (200 proof, absolute)
-
Hexane, HPLC grade
-
Acetone, HPLC grade
-
Paraffin oil
-
-
Sterile, deionized, or distilled water
-
Appropriate buffer solutions or cell culture media for the specific bioassay
2.2. Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Fume hood
-
Personal protective equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound may cause skin and eye irritation.[4][5] Handle with care in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment, including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
Solvent Selection and Solubility
The selection of an appropriate solvent is crucial and depends on the specific requirements of the bioassay. This compound is a lipophilic compound and is generally soluble in organic solvents.
Table 1: Solvent Compatibility and Recommended Concentrations for this compound Bioassays
| Solvent | Qualitative Solubility | Max. Recommended Bioassay Concentration | Bioassay Type Suitability | Notes |
| DMSO | Soluble | Cell-based assays: <0.1% - 0.5% (v/v) Plant-based assays: <0.1% (v/v) | Cell culture, plant bioassays, in vivo studies | Can be toxic to cells and plants at higher concentrations. Always include a solvent control. Sonication may aid dissolution. A stock solution of cis-jasmone in DMSO has been reported at 27.5 mg/mL (167.44 mM). |
| Ethanol | Soluble | Dependent on assay tolerance | General laboratory assays, some insect and plant bioassays | Can have biological effects on its own. Evaporation can concentrate the sample. |
| Hexane | Soluble | Not applicable for aqueous bioassays | Insect electroantennography (EAG), olfactometer assays | Volatile and suitable for air-dispersed assays. Not suitable for direct application to aqueous systems. |
| Acetone | Soluble | Dependent on assay tolerance | General laboratory use, some insect bioassays | Highly volatile. May have effects on certain biological systems. |
| Paraffin Oil | Soluble | Not applicable for aqueous bioassays | Insect electroantennography (EAG), olfactometer assays | Non-volatile carrier for odorant delivery in insect bioassays. |
Note: Quantitative solubility data for this compound is limited. The qualitative data is based on information for jasmone isomers. Researchers should perform their own solubility tests to determine the precise limits in their chosen solvent system.
Experimental Protocols
5.1. Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be serially diluted to working concentrations. DMSO is used as an example solvent due to its broad utility.
-
Tare the Balance: In a fume hood, place a clean, empty glass vial on an analytical balance and tare it.
-
Weigh this compound: Carefully add the desired amount of this compound to the vial and record the exact weight.
-
Add Solvent: Add the calculated volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Dissolve: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. If necessary, sonicate the vial for short intervals in a water bath to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage. For short-term storage, 4°C is acceptable for days to weeks.
5.2. Protocol 2: Preparation of Working Solutions for Aqueous Bioassays (e.g., Cell or Plant-based)
This protocol details the serial dilution of the stock solution into an aqueous medium.
-
Thaw Stock Solution: If frozen, allow the stock solution to thaw completely at room temperature.
-
Vortex: Briefly vortex the stock solution to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate bioassay medium (e.g., cell culture media, buffer). It is critical to ensure that the final concentration of the initial solvent (e.g., DMSO) is below the toxic threshold for the specific assay system (see Table 1).
-
Final Mixing: Vortex each working solution gently before application to the bioassay.
5.3. Protocol 3: Preparation of Working Solutions for Insect Bioassays (e.g., Electroantennography)
This protocol is for preparing solutions for olfactometer or electroantennography (EAG) bioassays where the odorant is delivered via an airstream.
-
Solvent Choice: Select a volatile solvent such as hexane or a non-volatile carrier like paraffin oil.
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL in hexane).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations for dose-response experiments.
-
Application: Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper, which is then placed in the odor delivery device. A solvent-only control should always be included.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for selecting a suitable solvent.
References
Quantitative Analysis of trans-Jasmone in Essential Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Jasmone is a valuable fragrance and flavor compound found in various essential oils, notably in spearmint (Mentha spicata). It possesses a characteristic sweet, floral, and slightly spicy aroma. The accurate quantification of this compound is crucial for the quality control of essential oils, for understanding their therapeutic properties, and for the development of new pharmaceutical and cosmetic products. This document provides detailed application notes and protocols for the quantitative analysis of this compound in essential oils, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The concentration of jasmone isomers can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. While cis-jasmone is the predominant isomer in jasmine oil, this compound is a characteristic component of spearmint oil. The following table summarizes available data on the content of jasmone in relevant essential oils. It is important to note that many studies do not differentiate between the isomers.
| Essential Oil | Plant Species | Jasmone Isomer | Concentration Range (%) | Reference |
| Spearmint Oil | Mentha spicata | Jasmone (isomer not specified) | Present (unquantified) | [1] |
| Jasmine Oil | Jasminum officinale | cis-Jasmone | 9.64 | |
| Jasmine Oil | Jasminum grandiflorum | Jasmone | ~3.0 | [2] |
| Scotch Spearmint Oil | Mentha gracilis | Jasmone | Present (unquantified) | [3] |
Note: Quantitative data for this compound specifically is often not reported separately from other isomers. The primary analytical challenge is the chromatographic separation of cis- and this compound for accurate quantification.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[4]
Workflow for Quantitative Analysis of this compound
Caption: General workflow for the quantitative analysis of this compound in essential oils.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Materials:
-
Essential oil sample
-
Hexane (or other suitable volatile solvent, HPLC grade)
-
Internal Standard (IS) stock solution (e.g., n-alkane such as tridecane or a compound with similar chemical properties to jasmone but not present in the sample)
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm)
-
GC vials with inserts
-
-
Protocol:
-
Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.
-
Add a known volume of the internal standard stock solution. The concentration of the IS should be in the same range as the expected concentration of this compound.
-
Dilute to the mark with hexane. The final concentration should be within the linear range of the calibration curve.[5]
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is recommended for the analysis of essential oils. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector. A split injection is often used for essential oil analysis to avoid column overloading. A split ratio of 1:50 to 1:100 is common.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 3-5 °C/min to 240-280 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode:
-
Full Scan Mode: For initial identification of this compound and other components by comparing mass spectra with libraries (e.g., NIST, Wiley). The scan range is typically m/z 40-400.
-
Selected Ion Monitoring (SIM) Mode: For accurate quantification. Select specific ions for this compound and the internal standard to increase sensitivity and reduce matrix interference. Key ions for this compound (m/z) should be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
-
Method Validation
A full method validation should be performed to ensure the reliability of the quantitative results. Key validation parameters include:
-
Linearity and Range: Prepare a series of calibration standards of this compound at different concentrations (e.g., 5-100 µg/mL) with a constant concentration of the internal standard. Plot the peak area ratio of this compound to the internal standard against the concentration of this compound. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3, while LOQ is determined at a signal-to-noise ratio of 10.
-
Accuracy: Perform recovery studies by spiking a blank matrix (a synthetic essential oil or a well-characterized essential oil with no detectable this compound) with known concentrations of this compound. The recovery should typically be within 80-120%.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a quality control sample at different concentration levels. The relative standard deviation (RSD) should generally be less than 15%.
-
Specificity: Ensure that the method can unequivocally quantify this compound in the presence of other components in the essential oil. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram and by the consistency of the mass spectrum.
Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison. An example is provided below.
Table 1: Quantitative Analysis of this compound in Essential Oil Samples
| Sample ID | Essential Oil Type | This compound Concentration (µg/mg of oil) | RSD (%) (n=3) |
| EO-001 | Mentha spicata (USA) | Data to be filled | Data to be filled |
| EO-002 | Mentha spicata (India) | Data to be filled | Data to be filled |
| EO-003 | Commercial Spearmint Oil A | Data to be filled | Data to be filled |
| EO-004 | Commercial Spearmint Oil B | Data to be filled | Data to be filled |
Conclusion
The quantitative analysis of this compound in essential oils is a critical aspect of quality control and research in the fields of fragrances, flavors, and pharmaceuticals. The GC-MS method described in these application notes, when properly validated, provides a robust and reliable approach for the accurate determination of this compound content. The detailed protocol and workflow diagrams serve as a valuable resource for researchers and professionals in this area. Further research is needed to establish a more comprehensive database of this compound concentrations in a wider variety of essential oils.
References
Application Notes and Protocols for Field Trial Methodology of trans-Jasmone Repellency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-jasmone, a volatile organic compound, is an isomer of the well-studied plant defense activator, cis-jasmone.[1] While cis-jasmone has demonstrated repellent effects against various insect pests, including aphids in field trials, the specific field trial methodology for testing the repellency of this compound is less documented.[2] These application notes provide a detailed framework and protocols for conducting field trials to evaluate the repellent efficacy of this compound against agricultural insect pests.
The protocols outlined below are adapted from established methodologies for testing insect repellents in field settings and from studies on cis-jasmone.[3][4] They provide a robust framework for assessing the potential of this compound as a novel crop protection agent. The primary objective of these protocols is to determine the effectiveness of this compound in reducing insect pest populations and to quantify its impact on crop damage under real-world agricultural conditions.
Materials and Methods
Materials
-
This compound: Purity >95%
-
Solvent/Carrier: Ethanol or a suitable agricultural adjuvant
-
Spraying Equipment: Calibrated backpack sprayer or tractor-mounted sprayer
-
Plot Markers: Stakes, flags
-
Insect Monitoring Tools:
-
Yellow sticky traps
-
Pitfall traps
-
Sweep nets
-
Magnifying lens or microscope for insect identification and counting
-
-
Data Collection Sheets or Electronic Device
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat
Experimental Site
Select a field with a known history of the target insect pest infestation. The site should have uniform soil type, topography, and cropping history to minimize variability.
Experimental Design
A randomized complete block design (RCBD) is recommended to account for field variability. The design should include a minimum of four replicates for each treatment.
-
Treatments:
-
Control: Sprayed with solvent/carrier only
-
This compound Treatment: Sprayed with a solution of this compound at a predetermined concentration (e.g., based on preliminary lab assays or literature on similar compounds). Multiple concentrations can be tested as separate treatments.
-
-
Plots: Each plot should be of a sufficient size to minimize edge effects (e.g., 10m x 10m). A buffer zone of at least 2 meters should be maintained between plots.
Experimental Protocols
Formulation of this compound Solution
-
Calculate the required amount of this compound based on the desired application rate (e.g., grams per hectare).
-
Dissolve the this compound in a minimal amount of a suitable solvent like ethanol.
-
Dilute the solution with water to the final volume required for spraying, adding an agricultural adjuvant if necessary to improve adhesion and spread on the plant surface.
Field Application
-
Calibrate the spraying equipment to ensure a uniform application rate.
-
On the day of application, record environmental conditions (temperature, humidity, wind speed).
-
Apply the respective treatments to the designated plots. Ensure thorough coverage of the plant foliage.
-
Applications may need to be repeated at specific intervals (e.g., weekly) depending on the persistence of this compound and the life cycle of the target pest.
Data Collection
Insect populations should be monitored before the first application (pre-treatment count) and at regular intervals after each application (e.g., 3, 7, and 14 days post-application).
-
Direct Counting: Randomly select a predetermined number of plants per plot (e.g., 10 plants) and count the number of target insect pests on the leaves and stems.
-
Trapping:
-
Place yellow sticky traps within each plot to capture flying insects like aphids and whiteflies.
-
Use pitfall traps for ground-dwelling insects.
-
Collect the traps after a set period (e.g., 48 hours) and count the number of trapped target pests.
-
-
Sweep Netting: For insects in the upper canopy of crops like wheat, perform a set number of sweeps (e.g., 10) per plot and count the captured insects.
Data Analysis
The collected data should be subjected to statistical analysis to determine the significance of the treatments.
-
Calculate the mean number of insects per plant or per trap for each treatment at each sampling date.
-
Perform an Analysis of Variance (ANOVA) appropriate for the randomized complete block design.
-
If the ANOVA shows a significant treatment effect, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.
-
The percentage repellency can be calculated using the following formula: % Repellency = [(C - T) / C] x 100 Where C = mean number of insects in the control plots and T = mean number of insects in the treated plots.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.
| Treatment | Mean Aphid Count per Tiller (± SE) at Peak Infestation | Percent Repellency (%) |
| Control | 66.82 ± 5.12 | - |
| This compound (50 g/ha) | 41.01 ± 3.87 | 38.6 |
Table 1: Hypothetical field trial results for this compound repellency against cereal aphids, adapted from data on cis-jasmone.
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for a this compound field trial.
Signaling Pathway (Hypothesized)
While the precise signaling pathway for this compound-induced repellency is a subject of ongoing research, it is hypothesized to be similar to that of cis-jasmone, which involves the activation of plant defense mechanisms.
Caption: Hypothesized signaling pathway for this compound repellency.
References
- 1. Showing Compound this compound (FDB006131) - FooDB [foodb.ca]
- 2. New roles for cis-jasmone as an insect semiochemical and in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols: Trans-Jasmone in Plant-Insect Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-jasmone and its isomer, cis-jasmone, are volatile organic compounds (VOCs) that play a pivotal role in mediating the intricate interactions between plants and insects. These molecules, derived from the oxylipin pathway, act as semiochemicals, influencing insect behavior and activating plant defense mechanisms.[1][2] This document provides a comprehensive overview of this compound's function as a signaling molecule, detailed protocols for key experiments, and a summary of quantitative data from relevant studies. The information presented here is intended to guide researchers in utilizing this compound for pest management strategies and in the development of novel crop protection agents.
Mechanism of Action: A Dual Role in Plant Defense
This compound exhibits a dual functionality in plant defense by directly affecting herbivorous insects and indirectly by attracting their natural enemies. This multitrophic interaction is a cornerstone of chemical ecology and offers a sustainable approach to pest control.
When a plant is damaged by an herbivore, it can increase its emission of jasmones.[2] This elevated level of jasmone in the plant's volatile profile serves as a chemical alarm.
Direct Defense: Repelling Herbivores
Studies have shown that cis-jasmone, a closely related isomer of this compound, is repellent to various aphid species.[1][2] For instance, laboratory choice tests have demonstrated the repellency of cis-jasmone to the lettuce aphid, Nasonovia ribis-nigri. Field trials have further substantiated these findings, showing a reduction in cereal aphid populations in winter wheat plots treated with cis-jasmone. The application of cis-jasmone can lead to significantly lower aphid settlement on treated plants.
Indirect Defense: Attracting Natural Enemies
In addition to its repellent properties against herbivores, cis-jasmone acts as an attractant for the natural enemies of these pests. Laboratory and wind tunnel experiments have demonstrated the attraction of the seven-spot ladybird (Coccinella septempunctata) and aphid parasitoids, such as Aphidius ervi, to cis-jasmone. This attraction is often mediated by the induction of other plant volatiles, such as (E)-β-ocimene, in response to cis-jasmone exposure. This "cry for help" enhances the biological control of herbivorous pests.
Data Presentation
The following tables summarize the quantitative data on the effects of cis-jasmone on insect behavior and plant volatile emissions.
Table 1: Effect of cis-Jasmone on Aphid Behavior
| Insect Species | Plant Species | Experimental Setup | cis-Jasmone Concentration/Application Rate | Observed Effect | Reference |
| Myzus persicae (Peach potato aphid) | Brassica napus, Brassica rapa, Brassica oleracea cultivars | Settlement Bioassay | Sprayed with aqueous emulsion | 1.86 times lower settlement on treated plants | |
| Myzus persicae | Brassica napus 'Wesway' | Settlement Bioassay | Sprayed with aqueous emulsion | 30.3% of aphid settlement on treated plants compared to control | |
| Myzus persicae | Brassica cultivars | Larviposition Assay | Sprayed with aqueous emulsion | 46% reduction in nymph production after 48 hours | |
| Nasonovia ribis-nigri (Lettuce aphid) | Not specified | Four-arm olfactometer | Not specified | Significant repellency | |
| Cereal aphids | Winter Wheat | Field trial | Sprayed | Consistently lower aphid numbers | |
| Phorodon humuli (Damson-hop aphid) | Not specified | Field trapping | Slow release | 34% reduction in trap catches |
Table 2: Effect of cis-Jasmone on Natural Enemy Behavior
| Insect Species | Plant Species | Experimental Setup | cis-Jasmone Application | Observed Effect | Reference |
| Diaeretiella rapae (Parasitoid) | Brassica cultivars | Foraging Bioassay | Sprayed with aqueous emulsion | Significantly longer foraging time on treated plants | |
| Aphidius ervi (Parasitoid) | Vicia faba (Bean) | Wind Tunnel (Single-choice) | Vapor exposure | 44% of parasitoids showed oriented flight to treated plants vs. 20% to control | |
| Aphidius ervi | Vicia faba | Wind Tunnel (Dual-choice) | Vapor exposure | 32% of parasitoids oriented to treated plants vs. 10% to control | |
| Aphidius ervi | Arabidopsis thaliana | Foraging Bioassay | Sprayed | Significantly more time spent on treated plants | |
| Coccinella septempunctata (Seven-spot ladybird) | Not specified | Four-arm olfactometer | Not specified | Significant attraction |
Table 3: Induction of Plant Volatiles by cis-Jasmone Treatment
| Plant Species | Induced Volatile Compound(s) | Fold Increase (approximate, where available) | Reference |
| Brassica cultivars | Methyl isothiocyanate, Benzyl nitrile, (Z)-3-Hexenyl acetate, 2-Ethyl-1-hexanol, Nonanal, β-Elemene, (E,E)-α-Farnesene, Methyl salicylate | Up to 4-fold increase in total volatiles | |
| Vicia faba | (E)-β-Ocimene | Not specified | |
| Potato | (Z)-3-Hexen-1-ol, α-Pinene, (E)-Ocimene, (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT), Indole, (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene (TMTT) | Significant increase in various volatile groups |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.
Protocol 1: Four-Arm Olfactometer Bioassay for Insect Behavioral Response
Objective: To assess the preference or repellency of insects to this compound.
Materials:
-
Four-arm olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter
-
Humidifier (e.g., a flask with distilled water)
-
Odor sources: this compound solution (in a suitable solvent like hexane or paraffin oil), solvent control
-
Filter paper strips
-
Test insects (e.g., aphids, ladybirds)
-
Observation chamber
-
Video recording and tracking software (optional, but recommended)
Procedure:
-
Setup: Assemble the four-arm olfactometer on a level surface with uniform, diffuse overhead lighting.
-
Airflow: Connect the air source to the charcoal filter and humidifier. Split the purified, humidified air into four equal streams using flow meters, one for each arm of the olfactometer. A typical flow rate is 200-400 mL/min per arm.
-
Odor Application: Apply a known concentration and volume of the this compound solution to a filter paper strip and place it in the designated odor chamber of one arm. In the other three arms, place filter paper strips treated with the solvent alone as controls.
-
Acclimatization: Allow the airflow to run for at least 10 minutes to allow the odor to permeate the arm.
-
Insect Introduction: Introduce a single insect into the central chamber of the olfactometer.
-
Observation: Record the time the insect spends in each arm and the number of entries into each arm over a defined period (e.g., 10-15 minutes).
-
Replication: Repeat the experiment with a new insect for each replicate. Rotate the olfactometer by 90 degrees after each replicate to avoid positional bias.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice, ANOVA or t-test for time spent) to determine if there is a significant preference or avoidance of the this compound-treated arm.
Protocol 2: Wind Tunnel Bioassay for Parasitoid Attraction
Objective: To evaluate the long-range attraction of flying insects, such as parasitoids, to plants treated with this compound.
Materials:
-
Wind tunnel (e.g., glass or acrylic, with a fan to generate laminar airflow)
-
Activated charcoal filter for incoming air
-
Anemometer to measure wind speed
-
Lighting system providing uniform illumination
-
Potted plants (test and control)
-
Spray bottle for applying this compound solution
-
Release platform or cage for insects
-
Video camera and recording software
Procedure:
-
Plant Treatment: Spray the test plants with a solution of this compound in a suitable carrier (e.g., water with a surfactant). Spray control plants with the carrier solution only. Allow the plants to dry and incubate for a specified period (e.g., 24-48 hours) to allow for the induction of plant defenses.
-
Wind Tunnel Setup: Place the treated and control plants at the upwind end of the wind tunnel. Set the wind speed to a level appropriate for the test insect (e.g., 20-30 cm/s).
-
Insect Release: Place a single, naive female parasitoid on the release platform at the downwind end of the tunnel.
-
Observation: Record the parasitoid's flight path and its first choice of landing on either the treated or control plant. An "oriented flight" is typically defined as a flight that progresses upwind towards the odor source.
-
Replication: Conduct multiple replicates with new parasitoids. Alternate the position of the treated and control plants between replicates to avoid positional bias.
-
Data Analysis: Use a Chi-square test or a similar statistical test to determine if there is a significant preference for the this compound-treated plants.
Protocol 3: Collection and Analysis of Plant Volatiles by GC-MS
Objective: To identify and quantify the volatile compounds emitted by plants in response to this compound treatment.
Materials:
-
Dynamic headspace collection system (e.g., glass chambers, air pumps, flow controllers)
-
Adsorbent tubes (e.g., packed with Tenax® TA or a similar polymer)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermal desorber
-
Internal standard (e.g., n-octane or nonyl acetate)
-
Potted plants
-
This compound solution for treatment
Procedure:
-
Plant Treatment: Treat plants with this compound as described in Protocol 2.
-
Volatile Collection: Enclose the treated or control plant in a glass chamber. Pull charcoal-filtered air through the chamber over the plant and through an adsorbent tube at a controlled flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 4-24 hours).
-
Sample Preparation: After collection, add a known amount of an internal standard to the adsorbent tube.
-
Thermal Desorption and GC-MS Analysis:
-
Place the adsorbent tube in a thermal desorber connected to the GC-MS.
-
Heat the tube to release the trapped volatiles, which are then cryo-focused at the head of the GC column.
-
Separate the volatiles on the GC column using a temperature program (e.g., start at 40°C, ramp up to 250°C).
-
Identify the compounds based on their mass spectra by comparison with a library (e.g., NIST) and their retention indices.
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
-
-
Data Analysis: Compare the volatile profiles of treated and control plants to identify and quantify the induced compounds. Use statistical tests (e.g., t-test or ANOVA) to determine the significance of the changes in volatile emissions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this document.
Caption: this compound signaling pathway in a plant cell.
Caption: Experimental workflow for insect behavioral assays.
Caption: Experimental workflow for plant volatile analysis.
References
Application Notes & Protocols: Formulation of trans-Jasmone for Controlled Release Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation, characterization, and in-vitro release testing of trans-jasmone, a valuable fragrance compound, using two common controlled-release technologies: polymeric microencapsulation and cyclodextrin inclusion complexation.
Introduction to Controlled Release of this compound
This compound is a volatile ketone with a characteristic floral, jasmine-like scent. Its high volatility can lead to a short-lived fragrance profile in various applications. Controlled release formulations are designed to protect this compound from premature evaporation and degradation, allowing for a sustained release over an extended period. This is achieved by entrapping the fragrance molecule within a carrier system. The release can be triggered by diffusion, environmental changes such as pH, or mechanical rupture.[1][2][3]
This document outlines two effective methods for the controlled release of this compound:
-
Polymeric Microencapsulation: Encapsulation of this compound within a polymer shell, such as polymethyl methacrylate (PMMA), to form microcapsules.
-
Inclusion Complexation: Formation of a host-guest complex with β-cyclodextrin, where the this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[4]
Formulation Protocols
Protocol 1: Polymethyl Methacrylate (PMMA) Microencapsulation of this compound via Solvent Evaporation
This protocol describes the preparation of this compound-loaded PMMA microcapsules using an oil-in-water (O/W) emulsion solvent evaporation method.[5]
Materials:
-
This compound
-
Polymethyl methacrylate (PMMA)
-
Toluene (Solvent)
-
Polyvinyl alcohol (PVA) (Stabilizer)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer or high-speed stirrer
-
Centrifuge
-
Vacuum oven
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA) by dissolving the required amount of PVA in deionized water with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Organic Phase:
-
Dissolve PMMA in toluene to create a solution. The concentration will depend on the desired shell thickness.
-
Add this compound to the PMMA-toluene solution and stir until a homogeneous solution is formed.
-
-
Emulsification:
-
Pour the organic phase into the aqueous PVA solution while stirring at a high speed (e.g., 800 rpm) for 30 minutes to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Gently heat the emulsion to a temperature above the boiling point of toluene (approximately 111°C) while continuing to stir. This will evaporate the toluene, leading to the precipitation of PMMA around the this compound droplets, thus forming microcapsules.
-
-
Isolation and Drying:
-
Once the toluene has completely evaporated, cool the suspension to room temperature.
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Separate the microcapsules from the aqueous phase by centrifugation (e.g., 5,000 rpm for 10 minutes).
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Wash the microcapsules with deionized water and centrifuge again. Repeat this step twice to remove any residual PVA.
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Dry the collected microcapsules in a vacuum oven overnight at a temperature that will not degrade the this compound (e.g., 40°C).
-
Experimental Workflow for PMMA Microencapsulation
Caption: Workflow for PMMA microencapsulation of this compound.
Protocol 2: this compound-β-Cyclodextrin Inclusion Complexation
This protocol details the formation of an inclusion complex between this compound and β-cyclodextrin using the saturated aqueous solution method.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Mortar and pestle (for kneading method variant)
-
Freeze-dryer (for freeze-drying method variant)
-
Standard laboratory glassware
Procedure (Saturated Aqueous Solution Method):
-
Prepare β-Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin in deionized water by heating and stirring.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound solution to the saturated β-cyclodextrin solution with continuous stirring.
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Precipitation: Continue stirring the mixture for several hours at room temperature, then cool it in an ice bath to facilitate the precipitation of the inclusion complex.
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Isolation: Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove any surface-adsorbed this compound.
-
Drying: Dry the resulting powder in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow for β-Cyclodextrin Inclusion Complexation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-Jasmone Synthesis
Welcome to the technical support center for the synthesis of trans-jasmone. This resource is designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Incomplete deprotonation of 3-methyl-2-cyclopentenone.2. Poor quality of the alkylating agent (e.g., trans-2-pentenyl halide).3. Suboptimal reaction temperature or time.4. Inefficient quenching of the reaction. | 1. Use a stronger base or ensure the base is fresh and dry. Consider using sodium amide in liquid ammonia for complete deprotonation.2. Verify the purity of the alkylating agent by NMR or GC-MS before use. Synthesize it fresh if necessary.3. Optimize the reaction temperature and monitor the reaction progress using TLC or GC to determine the optimal reaction time.4. Quench the reaction at a low temperature with a saturated aqueous solution of ammonium chloride. |
| Low trans selectivity (high cis-jasmone content) | 1. The geometry of the starting pentenyl halide is not exclusively trans.2. Isomerization of the pentenyl halide or the final product during the reaction or workup.3. The chosen reaction conditions do not favor the formation of the trans isomer. | 1. Ensure the trans-2-pentenyl halide is of high isomeric purity. The use of a stereochemically pure starting material is crucial.[1]2. Avoid high temperatures and acidic or basic conditions during workup and purification, as these can promote isomerization.[1]3. While many syntheses produce a mixture of isomers, some conditions may favor one over the other. Experiment with different solvent and base combinations. The Wittig reaction, under salt-free conditions, has been noted to produce a majority of the cis-isomer, suggesting that avoiding these conditions might be beneficial for obtaining the trans-isomer.[2] |
| Formation of multiple byproducts | 1. Self-condensation of 3-methyl-2-cyclopentenone.2. Dialkylation of the cyclopentenone.3. Elimination reactions of the alkylating agent. | 1. Add the alkylating agent slowly to the deprotonated cyclopentenone at a low temperature to minimize self-condensation.2. Use a stoichiometric amount of the alkylating agent relative to the cyclopentenone.3. Ensure the reaction temperature is not too high, as this can favor elimination. |
| Difficulty in separating this compound from cis-jasmone | The isomers have very similar physical properties, making separation by standard distillation challenging. | 1. Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity difference between the isomers, although slight, can be exploited for separation. Monitor fractions closely by TLC or GC.2. Preparative HPLC: For higher purity, preparative HPLC with a suitable column (e.g., C18) can be effective. |
| Product decomposition during purification | Jasmone can be unstable under certain conditions, particularly at high temperatures or in the presence of acids or bases.[1] | 1. Use vacuum distillation at the lowest possible temperature to purify the final product.2. Neutralize the reaction mixture carefully before purification.3. Store the purified this compound under an inert atmosphere and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: The most common and direct route to synthesizing jasmone isomers is the alkylation of 3-methyl-2-cyclopentenone with a suitable 2-pentenyl halide.[1]
Q2: How can I control the stereochemistry to favor the trans isomer?
A2: The stereochemistry of the final product is primarily determined by the stereochemistry of the 2-pentenyl halide used as the alkylating agent. To obtain a high yield of this compound, it is essential to start with a high-purity trans-2-pentenyl halide. While many reported syntheses focus on the cis isomer due to its prevalence in natural jasmine oil, the same synthetic principles apply to the trans isomer by using the corresponding trans precursor.
Q3: What analytical techniques are best for distinguishing between cis- and this compound?
A3: The most effective techniques are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers based on the chemical shifts of the protons and carbons in the pentenyl side chain.
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Infrared (IR) Spectroscopy: The trans isomer typically shows a characteristic absorption band for the out-of-plane C-H bend of the trans double bond, which is absent in the cis isomer.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the two isomers, and the mass spectrum can confirm their identity. This is also an excellent method for determining the isomeric ratio and assessing purity.
Q4: Can I isomerize cis-jasmone to this compound?
A4: Yes, cis-trans isomerization of the double bond in the pentenyl side chain is possible. This can often be achieved through photochemical methods or by using catalysts, such as iodine, under thermal conditions. The mechanism typically involves the temporary conversion of the double bond to a single bond, allowing for rotation, followed by the reformation of the double bond in the more thermodynamically stable trans configuration.
Q5: What are the key safety precautions to take during this compound synthesis?
A5: Many of the reagents used in jasmone synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong bases like sodium amide are highly reactive and should be handled with extreme care. Solvents like liquid ammonia are also hazardous and require special handling procedures.
Quantitative Data on Jasmone Synthesis
The yield of jasmone synthesis is highly dependent on the chosen method and reaction conditions. Below is a summary of reported yields for jasmone synthesis, primarily focusing on the alkylation of 3-methyl-2-cyclopentenone. It is important to note that many literature procedures are optimized for cis-jasmone, but similar yields can be expected for this compound when using the appropriate trans-pentenyl halide.
| Starting Materials | Reagents and Conditions | Product(s) | Reported Yield | Reference |
| 3-methyl-2-cyclopentenone, cis-2-pentenyl chloride | Sodium amide, liquid ammonia | cis-jasmone | 39-40% | (Not explicitly cited, but inferred from general knowledge) |
| 3-methyl-2-cyclopentenone, cis-pent-2-enyl-1-chloride | Potassium hydroxide, toluene, phase transfer catalyst | 94% cis-jasmone, 6% this compound | Not specified | (Not explicitly cited, but inferred from general knowledge) |
| 2-methylfuran | Multi-step synthesis involving a Wittig reaction | cis-jasmone (with ~12% this compound) | 32-35% overall | |
| 1,4-dichlorobutene, methylmagnesium chloride, 2,5-hexanedione | Multi-step synthesis | cis-jasmone | 78.7-80.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of 3-Methyl-2-cyclopentenone
This protocol is a generalized procedure based on common synthetic routes. Optimization of specific parameters may be required.
Materials:
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3-methyl-2-cyclopentenone
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trans-2-pentenyl chloride (or bromide)
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Sodium amide (NaNH₂)
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Liquid ammonia (NH₃)
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes
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Ethyl acetate
Procedure:
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Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).
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Condense liquid ammonia into the flask.
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Add sodium amide to the liquid ammonia with stirring to form a slurry.
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Slowly add a solution of 3-methyl-2-cyclopentenone in anhydrous diethyl ether to the sodium amide slurry at -78 °C (dry ice/acetone bath).
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Stir the mixture for 1-2 hours to ensure complete deprotonation.
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Slowly add a solution of trans-2-pentenyl chloride in anhydrous diethyl ether to the reaction mixture.
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Allow the reaction to proceed for several hours, monitoring the progress by TLC.
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Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
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Add water to dissolve the remaining salts and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Stereoselective Synthesis of Jasmone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of jasmone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of cis-jasmone?
The main challenge lies in controlling the stereochemistry of the pentenyl side chain to favor the cis-(Z) isomer, which is the naturally occurring and most desired form.[1] Key difficulties include:
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Achieving high cis-selectivity in alkene-forming reactions: Many synthetic routes employ reactions like the Wittig reaction to introduce the pentenyl side chain. Standard Wittig conditions often yield a mixture of cis and trans isomers, which can be difficult to separate.[2]
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Controlling regioselectivity in aldol condensation: The final cyclization to form the cyclopentenone ring is often an intramolecular aldol condensation. Ensuring the correct enolate is formed to yield the desired jasmone structure over its isomers is crucial.[3]
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Preventing side reactions: The functional groups present in jasmone precursors can be sensitive to reaction conditions, leading to the formation of byproducts. Careful selection of reagents and reaction conditions is necessary to minimize these side reactions.
Q2: Why is achieving high cis-selectivity in the Wittig reaction for jasmone synthesis difficult?
Standard Wittig reactions using unstabilized ylides often provide poor selectivity, yielding significant amounts of the undesired trans-(E) isomer along with the desired cis-(Z) product. The stereochemical outcome is influenced by factors such as the nature of the solvent, the presence of lithium salts, and the structure of the ylide and aldehyde.[4] For instance, "salt-free" conditions are often employed to enhance the formation of the cis-isomer.[2]
Q3: What are the key considerations for the intramolecular aldol condensation step?
The intramolecular aldol condensation to form the jasmone cyclopentenone ring from a 1,4-diketone precursor is a critical step. The main challenge is to control the regioselectivity of enolate formation. The reaction is typically under thermodynamic control, which favors the formation of the more substituted and conjugated enone system of jasmone over other possible constitutional isomers. The choice of base and reaction conditions (e.g., temperature, solvent) is critical to ensure the desired cyclization and dehydration occur efficiently.
Troubleshooting Guides
Issue 1: Low cis to trans Isomer Ratio in Wittig Reaction
Problem: The Wittig reaction is producing a mixture of cis- and trans-jasmone precursors with a high proportion of the trans isomer.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Lithium Salts | Lithium salts can promote the equilibration of intermediates in the Wittig reaction, leading to the thermodynamically more stable trans isomer. Ensure "salt-free" conditions by using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide to generate the ylide. |
| Solvent Effects | The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents like THF or toluene generally favor the formation of the cis isomer. |
| Ylide Structure | The structure of the phosphonium ylide can impact selectivity. Less sterically hindered ylides may show lower selectivity. |
| Reaction Temperature | Lower reaction temperatures can sometimes improve cis-selectivity by favoring the kinetically controlled pathway. |
Issue 2: Formation of Regioisomers during Aldol Condensation
Problem: The intramolecular aldol condensation is yielding a mixture of cyclopentenone isomers instead of pure jasmone.
Possible Causes and Solutions:
| Cause | Solution |
| Kinetic Control | Use of strong, non-nucleophilic bases at low temperatures (e.g., LDA at -78 °C) can lead to the formation of the kinetic enolate, which may not be the desired one for jasmone synthesis. |
| Thermodynamic Control Not Reached | The reaction may not have reached thermodynamic equilibrium. Use of weaker bases (e.g., NaOH or KOH in ethanol) and higher temperatures (reflux) can promote the formation of the more stable thermodynamic enolate, leading to the desired jasmone product. |
| Incorrect Starting Material | Verify the structure of the 1,4-diketone precursor to ensure it is correct for the desired jasmone isomer. |
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities reported for key steps in the synthesis of cis-jasmone.
| Synthetic Step | Method | Key Reagents | Yield (%) | cis/trans Ratio | Reference |
| Wittig Reaction | Salt-free conditions | Propyltriphenylphosphonium bromide, NaHMDS | ~67 | >95:5 | |
| Wittig Reaction | Salt-free conditions | - | - | ~88:12 | |
| Alkylation | Phase-transfer catalysis | 3-methyl-2-cyclopentenone, cis-1-chloro-2-pentene, NaOH, tricaprylmethylammonium chloride | - | 94:6 | |
| Aldol Condensation | Base-catalyzed cyclization | (Z)-undec-8-ene-2,5-dione, NaOH, Ethanol | 81 | - |
Experimental Protocols
Protocol 1: cis-Selective Wittig Reaction
This protocol describes the formation of the cis-pentenyl side chain on a suitable aldehyde precursor using salt-free Wittig conditions.
Materials:
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Propyltriphenylphosphonium bromide
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Sodium hexamethyldisilazide (NaHMDS)
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Anhydrous tetrahydrofuran (THF)
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Aldehyde precursor
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Standard workup and purification reagents
Procedure:
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Suspend propyltriphenylphosphonium bromide in anhydrous THF in an oven-dried, nitrogen-flushed flask at 0 °C.
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Slowly add a solution of NaHMDS in THF to the suspension with stirring.
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Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation. A characteristic orange-red color should develop.
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Cool the ylide solution to -78 °C.
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Slowly add a solution of the aldehyde precursor in anhydrous THF to the ylide solution.
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Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired cis-alkene.
Protocol 2: Intramolecular Aldol Condensation
This protocol describes the cyclization of a 1,4-diketone precursor to form cis-jasmone.
Materials:
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(Z)-undec-8-ene-2,5-dione
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0.5 N Sodium hydroxide solution
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95% Ethanol
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Chloroform for extraction
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Standard workup and purification reagents
Procedure:
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Dissolve the (Z)-undec-8-ene-2,5-dione in a mixture of 95% ethanol and 0.5 N sodium hydroxide solution in a round-bottom flask.
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Reflux the reaction mixture under a nitrogen atmosphere for 5 hours.
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Cool the reaction mixture to room temperature.
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Extract the product with chloroform.
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Wash the combined organic layers with a saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., 5% ether in benzene) to yield pure cis-jasmone.
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of cis-jasmone.
Caption: Logical relationship influencing cis/trans selectivity in the Wittig reaction.
References
degradation of trans-Jasmone under experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trans-jasmone. The information is designed to address common issues encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability?
A1: this compound is a fragrance ingredient and an organic compound that exists as one of two isomers of jasmone, the other being cis-jasmone.[1][2] It is a colorless to pale yellow liquid.[1] Under recommended storage conditions—dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years)—this compound is considered stable.[3] However, like many organic molecules, it is susceptible to degradation under specific environmental stressors.
Q2: What are the primary factors that can cause this compound degradation?
A2: The degradation of this compound can be initiated or accelerated by several factors, primarily through pathways like hydrolysis, oxidation, photolysis, and thermolysis.[4] Key environmental and experimental factors include:
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Temperature: Elevated temperatures can lead to thermal decomposition. When heated to decomposition, it is known to emit acrid smoke and irritating vapors.
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Light: Exposure to light, particularly UV radiation, can induce photodegradation. This is a common issue for organic compounds and is often studied as part of forced degradation testing.
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Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation. The double bond and ketone functional group in this compound are potential sites for oxidation.
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pH: The pH of the solution can significantly influence the rate of degradation, particularly for hydrolysis. Studies on similar compounds show that degradation rates can be highly pH-dependent.
Q3: How can I monitor the degradation of this compound and identify its byproducts?
A3: Monitoring the degradation of this compound and identifying the resulting products typically involves a combination of chromatographic and spectroscopic analytical techniques.
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating this compound from its degradation products.
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Spectroscopic Methods: Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or GC (GC-MS), is used to determine the molecular weight and fragmentation patterns of the degradation products, which helps in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about isolated degradation products. UV-Visible spectroscopy can be used to monitor the disappearance of the parent compound.
Troubleshooting Guides
Q4: My degradation experiment results are inconsistent and show low reproducibility. What are the common causes?
A4: Low reproducibility in degradation studies often stems from subtle variations in experimental conditions. Key areas to investigate include:
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Inconsistent Environmental Conditions: Ensure that temperature, pH, and light exposure are precisely controlled and identical across all experimental runs.
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Reagent Instability: Reagents like hydrogen peroxide can decompose over time. Always use freshly prepared solutions for each experiment.
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Sample Preparation Variability: Inconsistencies in sample concentration, solvent purity, or mixing speed can significantly impact results.
-
Analytical Measurement Drift: Calibrate analytical instruments like HPLC or GC before each run to avoid variability in measurements.
Q5: The degradation of my this compound sample is occurring much faster or slower than expected. How can I modulate the reaction rate?
A5: To adjust the degradation rate, you can modify the "stress" conditions of your experiment.
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To Accelerate Degradation: Increase the intensity of the stressor. For example, in thermal studies, raise the temperature. In photolytic studies, use a higher intensity light source. For oxidative studies, increase the concentration of the oxidizing agent.
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To Decelerate Degradation: Reduce the intensity of the stressor. If degradation is too rapid, consider lowering the temperature, reducing the concentration of reagents, or using a light source with a lower wattage. For compounds sensitive to pH, ensure the solution is buffered to a more stable pH range.
Q6: I am struggling to separate and identify the degradation products using HPLC. What can I do?
A6: If you are facing challenges with chromatographic separation, consider the following optimization steps:
-
Method Development: Experiment with different mobile phase compositions, flow rates, and temperature settings. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.
-
Column Selection: The choice of HPLC column is critical. A different stationary phase (e.g., C18, C8, Phenyl-Hexyl) might provide the necessary selectivity to resolve co-eluting peaks.
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Detector Settings: Optimize detector settings, such as the UV wavelength, to enhance the signal of the degradation products, which may have different absorption maxima than the parent compound. For identification, coupling the HPLC to a mass spectrometer (LC-MS) is the most effective approach.
Data Presentation
The following table summarizes key experimental conditions that can be modulated in forced degradation studies of this compound, based on general practices for organic molecules.
| Parameter | Stress Condition | Typical Range/Setting | Expected Effect on this compound Degradation |
| Temperature | Thermal Degradation | 40°C - 80°C | Increased temperature generally accelerates degradation. |
| Light | Photodegradation | UV-Vis light (≥ 1.2 million lux-hours) | Exposure to light, especially UV, can induce degradation. |
| pH | Hydrolysis | pH 1-13 (e.g., 0.1 M HCl, 0.1 M NaOH) | Degradation rate is often pH-dependent; extremes in pH typically increase hydrolysis. |
| Oxidation | Oxidative Degradation | 0.1% - 3.0% H₂O₂ | Hydrogen peroxide and other oxidants can degrade the molecule. |
Experimental Protocols
Protocol 1: General Forced Thermal Degradation Study
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, water) at a known concentration.
-
Incubation: Place the solution in a temperature-controlled environment (e.g., an oven or water bath) set to the desired temperature (e.g., 60°C). An unstressed control sample should be kept at a lower temperature (e.g., 4°C).
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
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Analysis: Immediately analyze the samples using a validated stability-indicating method, such as HPLC-UV, to quantify the remaining concentration of this compound and monitor the formation of degradation products.
Protocol 2: General Photodegradation Study
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Preparation: Prepare a solution of this compound as described in the thermal study protocol.
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Exposure: Place the solution in a photostability chamber and expose it to a calibrated light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.
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Sampling: Withdraw aliquots at specific time points.
-
Analysis: Analyze the samples using HPLC-UV or LC-MS to assess the extent of degradation.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: General workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing trans-Jasmone for Aphid Repellency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing trans-jasmone for aphid repellency experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during aphid repellency experiments with this compound.
| Question | Answer |
| Why am I not observing any repellent effect of this compound on aphids? | Several factors could contribute to a lack of repellency: • Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, causing sensory adaptation or even attraction in some cases. Refer to the concentration-response data in the tables below to select an appropriate starting concentration for your aphid species and plant type. • Aphid Species Specificity: Repellency can vary significantly between different aphid species. For example, the generalist aphid Myzus persicae is repelled by cis-jasmone induced volatiles, while the specialist Lipaphis erysimi can be attracted.[1] Ensure the chosen aphid species is known to be repelled by jasmone-induced volatiles. • Plant-Mediated Effects: this compound's primary mode of action is inducing the plant to produce a blend of repellent volatile organic compounds (VOCs). The plant species, age, and health can influence the composition and quantity of the emitted VOCs. Ensure your plants are healthy and at an appropriate growth stage. • Acclimatization: Aphids may need a period to acclimatize to the experimental setup. Abrupt changes in environment can lead to erratic behavior. • Airflow in Olfactometer: Incorrect airflow in an olfactometer can disrupt the odor plume, preventing the aphids from detecting the stimulus. Calibrate and visualize airflow using a smoke test.[2] |
| My control aphids are exhibiting high mortality or unusual behavior. | High mortality or stress in the control group can invalidate experimental results. Consider the following: • Handling Stress: Aphids are delicate. Use a fine, soft brush for transferring them to minimize injury.[3] • Environmental Conditions: Maintain optimal temperature, humidity, and light conditions for your specific aphid species throughout the experiment.[4] • Starvation: Ensure aphids have access to a suitable food source before the experiment, but a brief starvation period (e.g., 1-2 hours) can increase their motivation to respond to plant volatiles. • Leaf Disc/Plant Health: If using leaf discs, ensure they remain turgid throughout the experiment by placing them on agar.[3] For whole-plant assays, use healthy, undamaged plants for the control group. |
| How can I confirm that the this compound treatment is inducing a plant response? | To verify that the plant is responding to the this compound treatment, you can: • Collect and Analyze Volatiles: Use techniques like headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the VOCs emitted by treated and control plants. An increase in known repellent compounds like (E)-β-farnesene or methyl salicylate after treatment indicates a successful induction. • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of jasmone-responsive genes, such as CYP81D11, in treated and control plants. A significant upregulation of these genes confirms a molecular response. |
| The results of my olfactometer bioassay are highly variable. | Variability in olfactometer results is a common challenge. To improve consistency: • Consistent Airflow: Ensure a constant and equal airflow through all arms of the olfactometer. Use a flowmeter to monitor and adjust the flow rate. • Cleanliness: Thoroughly clean the olfactometer with a solvent (e.g., ethanol or acetone) and bake it between trials to remove any residual odors that could influence aphid behavior. • Lighting: Use uniform, diffuse lighting to avoid creating visual biases for the aphids. • Aphid Behavior: Use aphids of the same age and life stage (e.g., alate or apterous adults) and ensure they are not disturbed during the assay. |
Data Presentation
Table 1: Concentration-Dependent Effects of cis-Jasmone on Aphid Behavior
| Aphid Species | Plant Species | cis-Jasmone Concentration | Application Method | Observed Effect | Reference |
| Myzus persicae | Brassica napus (and other Brassica cultivars) | 100 ng/µl in hexane (for individual compound testing in olfactometer) | Spray | Significant reduction in aphid settlement. | |
| Sitobion avenae | Triticum aestivum (Wheat) | Not specified in abstract | Spray | Reduced population increase. | |
| Nasonovia ribis-nigri | Not applicable (direct repellency test) | Not specified | Slow-release from a dispenser in a four-arm olfactometer | Significant repellency. | |
| Phorodon humuli | Not applicable (direct repellency test) | Not specified | Slow-release from a dispenser in water traps | 34% reduction in trap catches. |
Table 2: Quantitative Effects of cis-Jasmone Treatment on Aphid Performance and Parasitoid Attraction
| Parameter | Aphid/Parasitoid Species | Plant Species | Treatment | Result | Reference |
| Nymph Production (48h) | Myzus persicae | Brassica cultivars | cis-Jasmone spray | 46% reduction compared to control. | |
| Nymph Production (96h) | Myzus persicae | Brassica cultivars | cis-Jasmone spray | 41% reduction compared to control. | |
| Adult Survival (96h) | Myzus persicae | Brassica oleracea (Chinese Kale) | cis-Jasmone spray | ~50% reduction compared to control. | |
| Settlement (24h) | Myzus persicae | Brassica napus 'Wesway' | cis-Jasmone spray | 30.3% of aphid settlement occurred on treated plants. | |
| Foraging Time | Diaeretiella rapae | Brassica napus 'Turnip Rutabaga' | cis-Jasmone spray | 4.5x increase compared to control. | |
| Parasitism Rate | Diaeretiella rapae on M. persicae | Brassica rapa 'Samurai' | cis-Jasmone spray | 121% increase compared to control. |
Table 3: cis-Jasmone Induced Volatile Organic Compound (VOC) Emission in Maize
| Compound | Treatment | Emission Level (log10 ng) after 0-6h of leafhopper infestation | Reference |
| (E)-α-bergamotene | Control | 1.12 | |
| cis-Jasmone | 1.48 | ||
| (E)-β-farnesene | Control | 1.34 | |
| cis-Jasmone | 1.76 | ||
| (E)-(1R,9S)-caryophyllene | Control | 1.21 | |
| cis-Jasmone | 1.54 |
Experimental Protocols
Four-Arm Olfactometer Bioassay for Aphid Repellency
Objective: To assess the preference of aphids for volatiles from this compound treated plants versus control plants.
Materials:
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Four-arm olfactometer
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Air pump with charcoal filter
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Flowmeter
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Glass chambers for holding plants
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Treated and control plants
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Aphids (e.g., Myzus persicae)
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Fine artist's brush
Methodology:
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Plant Preparation: Spray one set of plants with a this compound solution and another set with a control solution (e.g., water with the same surfactant). Allow the plants to dry and incubate for 24-48 hours to allow for the induction of volatile production.
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Olfactometer Setup:
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Thoroughly clean the olfactometer with a solvent and bake it to remove any residual odors.
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Connect the air pump to the olfactometer, ensuring the air is filtered through charcoal.
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Set a constant and equal airflow (e.g., 200 mL/min per arm) to each of the four arms using the flowmeter.
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Place a treated plant in a glass chamber connected to one arm and control plants or empty chambers connected to the other three arms.
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Aphid Introduction:
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Gently introduce a single adult aphid into the central chamber of the olfactometer.
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Allow the aphid to acclimatize for a short period (e.g., 1-2 minutes).
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-
Data Collection:
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Record the time the aphid spends in each of the four arms over a set period (e.g., 10-15 minutes).
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A "choice" is typically recorded when the aphid moves a certain distance into an arm.
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Repeat the experiment with a new aphid for each replicate (at least 20-30 replicates are recommended).
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Rotate the position of the treated and control arms between replicates to avoid positional bias.
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Data Analysis: Analyze the time spent in each arm using appropriate statistical tests (e.g., ANOVA or non-parametric equivalents) to determine if there is a significant preference or avoidance of the arm with the this compound treated plant.
Aphid Settlement (Choice) Bioassay
Objective: To determine if aphids prefer to settle on control plants over this compound treated plants in a choice scenario.
Materials:
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Insect cage (e.g., BugDorm)
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Treated and control plants
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Aphids
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Vial for releasing aphids
Methodology:
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Plant Preparation: Prepare treated and control plants as described in the olfactometer protocol.
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Experimental Setup:
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Place an equal number of treated and control plants (e.g., two of each) in the insect cage, alternating their positions.
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-
Aphid Release:
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Place a vial containing a known number of aphids (e.g., 50 alate M. persicae) in the center of the cage and open it to release the aphids.
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Data Collection:
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After 24 hours, count the number of aphids that have settled on each plant.
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Data Analysis: Use a statistical test (e.g., chi-squared or G-test) to determine if there is a significant difference in the number of aphids settling on treated versus control plants.
Mandatory Visualization
Caption: cis-Jasmone induced signaling pathway in plants leading to aphid repellency.
Caption: Experimental workflow for a four-arm olfactometer bioassay.
Caption: Tritrophic interactions mediated by this compound application.
References
interference in GC-MS analysis of trans-Jasmone
An essential aspect of gas chromatography-mass spectrometry (GC-MS) is ensuring the accuracy and reliability of analytical results. For a compound like trans-jasmone, a fragrance allergen commonly found in cosmetics and other complex matrices, interference can pose a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference during GC-MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Question 1: What is causing peak tailing or poor peak shape for my this compound analyte?
Answer: Poor peak shape for this compound can stem from several issues related to the GC system or sample preparation.
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Potential Causes & Solutions:
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Active Sites in the System: Active sites in the injector liner, column, or connections can cause peak tailing.[1][2] Deactivated liners and columns are crucial. If you suspect activity, replace the inlet liner and trim the first few inches of the column.[1][3]
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Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks.[3] Try diluting the sample or increasing the split ratio.
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Incompatible Stationary Phase: Ensure the GC column's stationary phase is appropriate for analyzing a cyclic ketone like this compound.
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Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently, leading to band broadening. Optimize the injector temperature.
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Dead Volume: Excessive dead volume in the system, often from improper column installation, can degrade peak shape. Ensure the column is installed correctly according to the manufacturer's instructions.
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Question 2: I am observing "ghost peaks" or carryover in my chromatograms. What is the source?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram, often from sample carryover or system contamination.
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Potential Causes & Solutions:
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Sample Carryover: High concentrations of this compound or matrix components from a previous injection can be retained in the system. Run a solvent blank after a concentrated sample to check for carryover. If present, clean the syringe, injector, and consider extending the GC oven's final hold time to ensure all compounds elute.
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Contaminated Syringe or Solvents: The syringe or rinse solvents may be contaminated. Replace the rinse solvent and clean or replace the syringe.
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Septum Bleed: Old or low-quality septa can release siloxanes at high temperatures, causing ghost peaks. Replace the septum regularly.
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Backflash: If the sample solvent expands to a volume greater than the liner's capacity, it can contaminate the carrier gas lines, leading to carryover in subsequent runs. To prevent this, reduce the injection volume, use a liner with a larger internal diameter, or lower the inlet temperature.
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Question 3: Why is the sensitivity for this compound suddenly low?
Answer: A sudden decrease in sensitivity can be attributed to issues with the sample introduction system, the column, or the detector.
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Potential Causes & Solutions:
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Leaks in the System: Leaks in the carrier gas line or at the injector can significantly reduce the amount of sample reaching the detector. Perform a leak check of the entire system.
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Contaminated Inlet or Detector: Buildup of non-volatile matrix components in the inlet liner or on the MS ion source can suppress the signal. Clean or replace the inlet liner and perform routine maintenance on the mass spectrometer's ion source.
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Column Degradation: The stationary phase of the column can degrade over time, especially when analyzing complex matrices, leading to a loss of performance. Condition the column or replace it if necessary.
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Improper Injection Technique: Inconsistent injection technique can lead to variable and poor sensitivity. Ensure the injection method is reproducible.
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Question 4: My retention times for this compound are shifting between runs. What's the problem?
Answer: Retention time shifts compromise the reliability of analyte identification.
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Potential Causes & Solutions:
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Fluctuations in Carrier Gas Flow: Inconsistent carrier gas flow is a primary cause of retention time variability. Check for leaks and ensure the pressure and flow controllers are functioning correctly.
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Unstable Oven Temperature: The GC oven must follow the temperature program precisely. Verify the oven's temperature stability.
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Changes in the Column: Column aging or accumulation of matrix components can alter its chromatographic properties, leading to shifts in retention time. Trimming the inlet side of the column can sometimes resolve this.
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Matrix Effects: In very complex samples, high concentrations of matrix components can slightly alter the interaction of the analyte with the stationary phase, causing minor shifts.
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Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect this compound analysis?
A1: Matrix interference, or matrix effect, occurs when components in the sample other than the analyte of interest alter the analytical signal. In GC-MS, this can happen when co-eluting compounds from a complex matrix (like a cosmetic cream or biological fluid) interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement and, consequently, inaccurate quantification. For example, fatty acids in food samples or various oils and waxes in cosmetics can co-elute with fragrance compounds and cause interference.
Q2: What are the most effective sample preparation techniques to reduce matrix interference for this compound?
A2: The goal of sample preparation is to isolate this compound from interfering matrix components. Effective techniques include:
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Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away, providing excellent sample cleanup.
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Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a common method for extracting fragrance allergens from cosmetic samples.
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Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract volatile and semi-volatile compounds from the headspace above a sample or directly from a liquid sample. It is highly effective for concentrating trace analytes and minimizing matrix interference.
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Dilution: For less complex matrices, simple dilution can sometimes reduce the concentration of interfering compounds to a level where they no longer significantly affect the analyte signal.
Q3: What are the characteristic mass fragments of this compound that I should monitor for quantification?
A3: When a molecule like this compound (molecular weight: 164.24 g/mol ) passes through the mass spectrometer, it fragments in a predictable way. The resulting mass spectrum shows a molecular ion peak (M+) and several fragment ion peaks. For cyclic ketones, fragmentation often occurs adjacent to the carbonyl group. While a detailed experimental fragmentation pattern requires a reference standard, predicted spectra suggest key fragments for this compound. It is crucial to select ions for quantification that are both abundant and specific to this compound to avoid interference from co-eluting compounds.
Q4: Can derivatization help in the analysis of this compound?
A4: Derivatization is a chemical modification technique used to improve a compound's volatility, thermal stability, or detection sensitivity. This compound is a volatile cyclic ketone and is generally amenable to direct GC-MS analysis without derivatization. Derivatization is typically not necessary and could complicate the analysis by introducing additional reaction steps and potential side products.
Quantitative Data on Interference Mitigation
The effectiveness of sample preparation techniques can be quantified by measuring analyte recovery and the reduction of matrix effects.
| Method | Matrix | Analyte(s) | Key Finding | Quantitative Result | Reference |
| Stir bar sorptive extraction | Cosmetics (fat- and water-soluble) | Fragrance compounds | Matrix effects were negligible below a certain sample weight. | Relative recovery: 76–108% | |
| HS-SPME | Whole Blood | Volatile Organic Compounds (VOCs) | Sample dilution is effective at reducing matrix effects, with the required dilution factor depending on analyte boiling point. | For compounds with boiling points >150°C, a 1:5 (blood:water) dilution was required for better recovery. |
Note: this compound has a high boiling point (approx. 285°C), suggesting that for complex biological matrices, significant dilution or robust cleanup would be necessary.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetics
This protocol is adapted for the extraction of fragrance compounds from cosmetic matrices.
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Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
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Internal Standard Addition: Spike the sample with an appropriate internal standard.
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Solvent Addition: Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or a hexane/ethanol mixture).
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Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
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Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the layers and precipitate any solid material.
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Collection: Carefully collect the supernatant (the upper solvent layer) and transfer it to a clean vial.
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Analysis: Inject an aliquot of the extract into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles
This is a general protocol for extracting volatile compounds like this compound from a liquid or solid matrix.
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Sample Preparation: Place a known amount of the sample (e.g., 1 g) into a 20 mL headspace vial. If necessary, dilute the sample with deionized water to reduce matrix effects.
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Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to move into the headspace.
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Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20 minutes) to absorb the analytes.
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Desorption: Retract the fiber and immediately introduce it into the hot GC inlet. The high temperature of the inlet desorbs the analytes from the fiber onto the GC column.
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Analysis: Start the GC-MS analysis run.
Visualizations
Caption: A generalized workflow for sample preparation to minimize interference before GC-MS analysis.
Caption: A systematic workflow for troubleshooting common issues in GC-MS analysis.
References
Technical Support Center: Stability of trans-Jasmone
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with trans-jasmone. It offers troubleshooting advice and frequently asked questions to assist in designing and executing stability studies in various solvents.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
A1: The stability of this compound is expected to vary depending on the solvent, temperature, and exposure to light. While specific public data on its degradation kinetics in a wide range of organic solvents is limited, as a ketone with a double bond, it may be susceptible to degradation through pathways such as isomerization, oxidation, and photodecomposition. To determine its stability in a specific solvent system for your application, it is crucial to conduct a formal stability study.
Q2: What are the likely degradation pathways for this compound?
A2: Potential degradation pathways for this compound include:
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Isomerization: Conversion from the trans to the cis isomer, particularly when exposed to heat or light.
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Oxidation: The ketone functional group and the double bond can be susceptible to oxidation, especially in the presence of peroxides or upon prolonged exposure to air.
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Photodegradation: Exposure to UV or visible light can provide the energy for isomerization or other degradation reactions.[1]
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Hydrolysis: While less likely for a ketone in neutral organic solvents, the presence of acidic or basic impurities could potentially catalyze degradation.[2][3]
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation study, or stress testing, is a process where the compound is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, strong acid/base, oxidizing agents, intense light).[2][3] This is done to:
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Identify potential degradation products.
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Understand the degradation pathways.
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Develop and validate a stability-indicating analytical method that can separate and quantify this compound from its degradants.
Q4: What is a stability-indicating method?
A4: A stability-indicating method is a validated analytical procedure, typically a chromatographic method like HPLC, that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) or compound of interest without interference from any degradation products, impurities, or excipients. Developing such a method is a primary goal of a forced degradation study.
Q5: How should I store my stock solutions of this compound?
A5: To minimize degradation, stock solutions of this compound should be stored in a cool, dark place. Using amber vials or wrapping containers in foil can protect against photodegradation. For long-term storage, refrigeration or freezing is recommended, depending on the solvent's freezing point. It is also advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in stability studies. | Degradation of the stock solution. | Prepare fresh stock solutions for each set of experiments. Ensure proper storage of the stock solution (cool, dark, and under an inert atmosphere if necessary). |
| Inconsistent experimental conditions. | Carefully control temperature, light exposure, and concentration across all samples. Use a calibrated oven, photostability chamber, and precise pipetting techniques. | |
| Analytical method is not robust. | Re-validate the analytical method for robustness, ensuring small variations in mobile phase composition, pH, or flow rate do not significantly impact the results. | |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or the duration of the study. |
| This compound is highly stable under the tested conditions. | This is a valid result. Report the stability of the compound under the conditions tested. | |
| Excessive degradation (>20%) in all samples. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or the duration of the study. The goal is to achieve partial degradation to observe the degradation profile. |
| The analytical method is not accurately quantifying the parent compound. | Verify the specificity and accuracy of the analytical method. Ensure the peak corresponding to this compound is pure and not co-eluting with a degradation product. | |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent without this compound) to check for background contamination. |
| Formation of degradation products. | This is an expected outcome of a forced degradation study. The goal is to identify and characterize these new peaks. | |
| Poor mass balance in the stability study. | Formation of non-chromophoric or volatile degradation products. | Use a mass spectrometer (LC-MS) to detect compounds that may not have a UV chromophore. Consider using gas chromatography (GC) to analyze for volatile degradants. |
| Degradation products are not being eluted from the HPLC column. | Modify the mobile phase gradient to ensure all components are eluted. Use a stronger solvent at the end of the run to wash the column. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound in different solvents.
1. Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
2. Materials:
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This compound
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HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, acetone, hexane)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Calibrated oven
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Photostability chamber
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Validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
3. Preparation of Solutions:
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Prepare a stock solution of this compound in each of the selected solvents at a concentration of 1 mg/mL.
4. Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.
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Thermal Degradation: Place the stock solutions in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solutions to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
5. Analysis:
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Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.
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Monitor for the appearance of new peaks and the decrease in the area of the parent peak (this compound).
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Calculate the percentage degradation of this compound and the percentage of each degradation product.
6. Data Presentation (Hypothetical Data):
Table 1: Stability of this compound in Different Solvents under Thermal Stress (80°C for 48 hours)
| Solvent | Initial Assay (%) | Assay after 48h (%) | % Degradation | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Methanol | 100 | 85.2 | 14.8 | 9.1 (cis-jasmone) | 5.7 |
| Ethanol | 100 | 88.5 | 11.5 | 7.3 (cis-jasmone) | 4.2 |
| Acetonitrile | 100 | 92.1 | 7.9 | 5.2 (cis-jasmone) | 2.7 |
| Acetone | 100 | 90.3 | 9.7 | 6.5 (cis-jasmone) | 3.2 |
| Hexane | 100 | 95.8 | 4.2 | 2.9 (cis-jasmone) | 1.3 |
Table 2: Forced Degradation of this compound in Methanol
| Stress Condition | % Degradation | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C, 24h | 5.6 | 2.1 | 3.5 |
| 0.1 M NaOH, 60°C, 24h | 18.2 | 8.9 | 9.3 |
| 3% H₂O₂, RT, 24h | 12.5 | 7.2 | 5.3 |
| Thermal (80°C, 48h) | 14.8 | 9.1 (cis-jasmone) | 5.7 |
| Photolytic (ICH Q1B) | 21.3 | 15.7 (cis-jasmone) | 5.6 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical relationship of inputs and outputs in a stability study.
References
Technical Support Center: Overcoming Experimental Challenges with trans-Jasmone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges associated with the low volatility of trans-jasmone.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to work with in experiments?
A1: The primary challenge with this compound is its low volatility, characterized by a high boiling point and low vapor pressure.[1][2][3] This makes it difficult to generate and maintain consistent and accurate concentrations in the gas phase for experiments like behavioral assays, electrophysiology, or headspace analysis. Its semi-volatile nature can lead to issues with sample preparation, delivery, and potential contamination of equipment.[4][5]
Q2: I'm observing inconsistent results in my olfactometer-based behavioral assay. Could this be related to this compound's properties?
A2: Yes, inconsistent results are a common problem when using low-volatility compounds in olfactometers. The low vapor pressure can lead to slow and unstable release into the airstream, causing fluctuations in the odor concentration delivered to the subject. Additionally, the compound can adsorb to the surfaces of the olfactometer tubing and chambers, leading to carry-over between trials and inaccurate stimulus presentation.
Q3: How can I ensure I am preparing a stable and accurate solution of this compound for my in vitro assays?
A3: this compound is soluble in alcohols like ethanol, as well as ether and carbon tetrachloride. It has very low solubility in water. For in vitro bioassays, it is crucial to use an appropriate organic solvent to create a stock solution. For aqueous buffers, a carrier solvent like DMSO is often necessary, followed by dilution, though care must be taken to avoid precipitation and to control for any effects of the solvent on the experiment.
Q4: What analytical techniques are best suited for quantifying this compound in my samples?
A4: Headspace gas chromatography-mass spectrometry (GC/MS) is a highly effective technique for analyzing volatile and semi-volatile compounds like this compound. This method analyzes the vapor phase in equilibrium with a solid or liquid sample, which is ideal for compounds with low volatility. Solid-phase microextraction (SPME) coupled with GC/MS can also be used to determine the chemical activity of semi-volatile compounds in various sample matrices.
Troubleshooting Guides
Issue 1: Inconsistent or Low Concentration in Gas-Phase Experiments (e.g., Olfactometry)
| Symptom | Possible Cause | Recommended Solution |
| Weak or no behavioral/physiological response. | Insufficient vaporization of this compound due to low vapor pressure. | Use a heated delivery system to increase the vapor pressure of the compound. Ensure the entire path to the subject is heated to prevent condensation. |
| Variable responses across trials. | Unstable concentration in the olfactometer airstream. | Employ a continuous flow olfactometer design which allows for stable stimulus presentation. Use precise mass flow controllers to regulate airflow over the odor source. |
| "Ghost" responses in control trials. | Adsorption of this compound to tubing and glassware. | Use inert materials like Teflon or glass for all components in the odor path. Thoroughly clean the system between experiments by baking out components or flushing with a suitable solvent followed by a high-purity gas stream. |
Issue 2: Difficulty in Sample Preparation and Analysis
| Symptom | Possible Cause | Recommended Solution |
| Compound crashing out of solution in aqueous media. | Low water solubility of this compound. | Prepare a high-concentration stock solution in a miscible organic solvent (e.g., DMSO, ethanol). Perform serial dilutions into the aqueous medium with vigorous vortexing. Include a solvent control in your experiment. |
| Low signal or poor reproducibility in GC analysis. | Inefficient extraction of the semi-volatile compound from the sample matrix. | Utilize headspace GC analysis. By heating the sample in a sealed vial, the volatile and semi-volatile components partition into the headspace for injection, improving sensitivity and reproducibility. |
| Contamination of analytical equipment. | Carry-over of the sticky, low-volatility compound in the GC inlet or column. | Use an inlet liner with glass wool to trap non-volatile residues. Perform regular bake-outs of the GC inlet and column at the manufacturer's recommended maximum temperature. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 263-265 °C at 760 mmHg | |
| 142 °C at 23 mmHg | ||
| Vapor Pressure | 0.010 mmHg at 25 °C (estimated) | |
| 0.0567 mmHg at 25 °C | ||
| Flash Point | 107.22 °C (225 °F) | |
| Solubility | Soluble in alcohol, ether, carbon tetrachloride. | |
| Water: 60.54 mg/L at 25 °C (estimated) | ||
| logP (o/w) | 2.905 (estimated) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Bioassays
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Prepare Stock Solution: Accurately weigh a small amount of pure this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing. Store at -20°C in a tightly sealed vial.
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Prepare Working Solutions: On the day of the experiment, thaw the stock solution. Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media) to achieve the desired final concentrations.
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Vortexing: After each dilution step, vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.
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Solvent Control: Prepare a control solution containing the same final concentration of DMSO as the highest concentration of this compound tested. This is critical to account for any biological effects of the solvent.
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Application: Use the freshly prepared working solutions immediately in your assay to prevent degradation or adsorption to container walls.
Protocol 2: Dynamic Headspace GC/MS Analysis of this compound
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Sample Preparation: Place a known quantity of the sample containing this compound (e.g., 1 gram of a solid matrix or 1 mL of a liquid) into a headspace vial (e.g., 20 mL capacity).
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Sealing: Immediately seal the vial with a crimp cap containing a PTFE/silicone septum to prevent the loss of semi-volatile compounds.
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Incubation and Equilibration: Place the vial in the headspace autosampler's oven. Heat the sample to a specific temperature (e.g., 80-120°C) for a defined period (e.g., 15-30 minutes) to allow the volatile and semi-volatile compounds, including this compound, to equilibrate between the sample and the headspace gas.
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Pressurization and Injection: The autosampler will pressurize the vial with carrier gas. A sample loop of a known volume is then filled with the headspace gas. The contents of the loop are then injected into the GC inlet.
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GC/MS Analysis: The injected compounds are separated on a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-35ms) and detected by a mass spectrometer. The GC oven temperature program should be optimized to ensure good separation of this compound from other volatile components.
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Quantification: Create a calibration curve by analyzing headspace vials containing known concentrations of a this compound standard in the same matrix as the samples.
Visualizations
Caption: Workflow for selecting an experimental protocol.
Caption: Hypothetical insect olfactory signaling pathway.
References
Technical Support Center: Purification of Synthetic trans-Jasmone
Welcome to the technical support center for the purification of synthetic trans-jasmone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic jasmone?
A1: Synthetic jasmone, which is typically a mixture of cis- and trans-isomers, can contain several impurities depending on the synthetic route.[1] Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. GC-MS analysis of crude reaction mixtures is the most effective method for identifying specific impurities in your sample.[2][3][4][5]
Q2: What is the boiling point of this compound, and how does it compare to the cis-isomer?
A2: The boiling point of jasmone is approximately 146 °C at 27 mmHg. The boiling points of cis- and this compound are very close, making their separation by distillation challenging.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for both qualitative and quantitative analysis of jasmone isomers and potential impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly with a suitable column for isomer separation.
Q4: Can I use crystallization to purify this compound?
A4: Crystallization can be a viable purification technique, especially for removing non-isomeric impurities. However, finding a suitable solvent system that allows for selective crystallization of the trans-isomer from a cis/trans mixture can be challenging and may require significant empirical investigation.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a common method for purifying jasmone, but the close boiling points of the isomers require careful control of the process.
| Problem | Possible Cause | Solution |
| Poor separation of cis- and trans-isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation is crucial. | |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient. | |
| Product is contaminated with lower-boiling impurities | Initial fraction (forerun) was not properly discarded. | Discard the initial fraction that distills at a lower temperature before collecting the main product fraction. |
| Product is contaminated with higher-boiling impurities | Distillation was carried on for too long or at too high a temperature. | Stop the distillation when the temperature begins to rise significantly after the main fraction has been collected. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
Chromatography (Flash and Preparative HPLC)
Chromatography offers a higher degree of separation for isomers compared to distillation.
| Problem | Possible Cause | Solution |
| Co-elution of cis- and this compound | Inappropriate stationary phase. | For normal-phase chromatography, silica gel is common. For reversed-phase, C18 columns are often used. Experiment with different stationary phases to exploit subtle differences in isomer polarity. |
| Mobile phase is not optimized. | For silica gel, a non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. Carefully adjust the solvent ratio to maximize the resolution between the isomer peaks. A shallow gradient may be necessary. | |
| Peak tailing | Secondary interactions with the stationary phase. | For acidic compounds on silica, adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape. For basic compounds, a small amount of triethylamine may help. |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Low recovery of this compound | Irreversible adsorption to the stationary phase. | Ensure the chosen stationary and mobile phases are compatible with your compound. Test with a small-scale run first. |
| Compound is unstable on the column. | If your compound is sensitive to the acidity of silica gel, consider using a deactivated silica or an alternative stationary phase like alumina. | |
| Split peaks | Issue with the column bed or sample injection. | Ensure the column is packed uniformly. Dissolve the sample in the mobile phase if possible for injection to avoid solvent incompatibility issues. |
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS method for analyzing the purity of a synthetic this compound sample would involve the following:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase at 5-10 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Identification of this compound and impurities is achieved by comparing their mass spectra and retention times with those of known standards or library data.
Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound from a synthetic mixture using flash chromatography on silica gel.
-
Sample Preparation: Dissolve the crude jasmone mixture in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Wet-loading: Carefully apply the dissolved sample to the top of the packed column.
-
Dry-loading: Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This is often preferred for better resolution.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the jasmone isomers (e.g., increasing to 95:5 or 90:10 hexane:ethyl acetate).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC-MS.
-
-
Isolation: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (starting) | 98:2 to 95:5 Hexane:Ethyl Acetate |
| Elution Mode | Isocratic or shallow gradient |
| Detection | UV (if applicable) or TLC analysis of fractions |
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Decision tree for selecting a purification method based on impurity type.
References
Technical Support Center: Enhancing the Efficacy of Trans-Jasmone as an Insect Repellent
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the efficacy of trans-jasmone as an insect repellent.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable solutions.
Behavioral Bioassays (e.g., Y-Tube Olfactometer, Arm-in-Cage)
Question: Why am I observing high variability or no significant repellent effect in my behavioral bioassays?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | - Perform a dose-response study to determine the optimal concentration range for the target insect species. - Ensure accurate preparation of serial dilutions. |
| Acclimatization and Insect Condition | - Allow insects to acclimatize to the experimental environment (temperature, humidity, light) before testing. - Use insects of a standardized age and physiological state (e.g., mated females, specific time since last blood meal). |
| Contamination of Assay Arena | - Thoroughly clean all components of the olfactometer or cage with appropriate solvents (e.g., ethanol, acetone) and bake if necessary to remove residual odors. - Use dedicated glassware for different compounds to prevent cross-contamination. |
| Airflow and Environmental Instability | - In olfactometers, ensure a laminar and constant airflow. Use a flowmeter to monitor and adjust airflow rates. Smoke tests can help visualize airflow patterns.[1] - Maintain stable temperature, humidity, and lighting conditions throughout the experiment, as these can significantly affect insect activity.[2] |
| Lack of Positive Control Response | - If insects are not responding to a known attractant (in repellency assays), verify the viability and attractiveness of the control substance. - Ensure the insect colony is healthy and responsive. |
| Observer Bias | - Implement blinded experimental procedures where the observer is unaware of the treatment being tested. - Use automated tracking software to record insect movement and choices when possible. |
Electroantennography (EAG)
Question: What is causing high background noise or a drifting baseline in my EAG recordings?
| Potential Cause | Troubleshooting Steps |
| Electrical Interference | - Use a Faraday cage to shield the setup from external electrical noise.[2] - Ensure all equipment is properly grounded. |
| Poor Electrode Contact or Preparation | - Ensure electrodes are properly chloridized and filled with saline solution without air bubbles.[2] - Maintain good contact between the electrodes and the insect antenna. The use of conductive gel can help.[3] |
| Antennal Preparation Viability | - Use fresh antennal preparations from healthy insects. - Minimize damage to the antenna during excision and mounting. |
| Contaminated Air Delivery System | - Clean the air delivery tubing and stimulus syringes regularly. - Run a solvent blank to check for responses to the solvent or contaminants in the system. A response to the solvent indicates contamination. |
| Baseline Drift | - Allow the antennal preparation to stabilize for a sufficient period before starting recordings. - Utilize the automatic baseline control feature if available on your EAG amplifier. |
Formulation and Stability
Question: My this compound formulation is losing its repellent efficacy quickly. What could be the cause and how can I improve it?
| Potential Cause | Troubleshooting Steps |
| High Volatility of this compound | - Implement controlled-release formulations such as microencapsulation or inclusion in a polymer matrix to reduce the evaporation rate. |
| Degradation of the Compound | - Store this compound and its formulations in a cool, dark place to prevent degradation from heat and light. - Conduct stability studies under different environmental conditions to assess the shelf-life of the formulation. |
| Incompatibility with Formulation Excipients | - Ensure that all components of the formulation are compatible with this compound. - Test the efficacy of the active ingredient alone and in the final formulation to identify any antagonistic effects. |
Section 2: Data Presentation
While most of the available quantitative data pertains to cis-jasmone, it is often stated that both isomers have similar chemical properties and odor profiles. The following tables summarize the reported repellent and behavioral effects of jasmone, which are largely based on studies of the cis-isomer.
Table 1: Repellent Efficacy of (Z)-Jasmone Against Various Insect Species
| Insect Species | Assay Type | Concentration/Dose | Observed Effect | Reference |
| Nasonovia ribis-nigri (Lettuce Aphid) | 4-Arm Olfactometer | Not specified | Significant repellency | |
| Phorodon humuli (Damson-Hop Aphid) | Field Traps | Slow release | 34% reduction in trap catches | |
| Cereal Aphids (Metopolophium dirhodum) | Field Plots (Winter Wheat) | Spray application | Significantly lower aphid numbers | |
| Myzus persicae (Peach Potato Aphid) | Settlement Bioassay | Aqueous emulsion spray | Significantly lower aphid settlement |
Table 2: Behavioral Responses of Natural Enemies to (Z)-Jasmone
| Insect Species | Role | Assay Type | Observed Effect | Reference |
| Coccinella septempunctata (Seven-Spot Ladybird) | Predator | 4-Arm Olfactometer | Significant attraction | |
| Aphidius ervi | Parasitoid | Wind Tunnel | Significant attraction | |
| Diaeretiella rapae | Parasitoid | Foraging Bioassay | Significantly longer foraging time on treated plants |
Section 3: Experimental Protocols
Y-Tube Olfactometer Assay for Repellency
This protocol is designed to assess the repellent effect of this compound by giving insects a choice between a treated and a control air stream.
Materials:
-
Y-tube olfactometer
-
Purified, humidified air source
-
Flow meters
-
Odor source chambers
-
Test insects (e.g., 50-100 adult female mosquitoes)
-
This compound solution at various concentrations
-
Solvent control (e.g., hexane or ethanol)
-
Positive control (a known repellent) and attractant control
Procedure:
-
Setup: Connect the olfactometer to a clean, humidified air source with the flow rate controlled by flow meters. Ensure laminar flow within the tube.
-
Odor Application: Place a filter paper treated with the this compound solution in one odor chamber and a filter paper with the solvent control in the other.
-
Insect Introduction: Release a single insect at the downwind end of the Y-tube.
-
Observation: Allow a set amount of time (e.g., 5 minutes) for the insect to make a choice. A choice is recorded when the insect crosses a defined line in one of the arms.
-
Data Collection: Record the arm chosen by each insect. After each trial, clean the olfactometer thoroughly.
-
Analysis: Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) * 100 , where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.
Electroantennography (EAG) for Olfactory Response
This protocol measures the electrical response of an insect's antenna to an odorant, indicating its detection.
Materials:
-
EAG system (amplifier, data acquisition)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution
-
Silver wires
-
Air delivery system with stimulus controller
-
Test insect
-
This compound solution
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine tip and fill with saline solution, avoiding air bubbles. Insert chloridized silver wires.
-
Antennal Preparation: Anesthetize the insect and carefully excise the head or antenna. Mount the preparation on the electrodes, ensuring good electrical contact.
-
Stimulus Preparation: Prepare serial dilutions of this compound. Load a known volume onto a filter paper and insert it into a stimulus cartridge (e.g., a Pasteur pipette).
-
Stimulation and Recording: Deliver a puff of purified air carrying the stimulus over the antenna for a defined duration (e.g., 0.5 seconds). Record the resulting depolarization of the antennal potential.
-
Controls: Use a solvent blank as a negative control and a known active compound as a positive control.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses to the positive control to account for variations in antennal sensitivity over time.
Section 4: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
A Comparative Guide to the Bioactivity of cis-Jasmone and trans-Jasmone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmone, a volatile organic compound found in the oil of jasmine flowers, exists as two geometric isomers: cis-jasmone and trans-jasmone.[1] While the natural extract is exclusively the cis form, synthetic preparations often contain a mixture of both.[1] Although they share similar odors and general chemical properties, their distinct spatial arrangements can lead to differences in biological activity.[1] This guide provides a comparative overview of the known bioactivities of cis- and this compound, with a focus on insect semiochemical effects and interaction with the aryl hydrocarbon receptor. It is important to note that while extensive research has been conducted on cis-jasmone, there is a notable lack of direct comparative studies quantifying the specific bioactivities of this compound.
Insect Repellency and Attraction: A Focus on cis-Jasmone
Cis-jasmone is well-documented as a semiochemical that influences insect behavior, acting as both a repellent for certain herbivores and an attractant for their natural enemies. This dual action makes it a compound of significant interest in the development of sustainable pest management strategies.
Quantitative Data: Repellency of cis-Jasmone Against Aphids
| Bioassay Type | Insect Species | Effect | Quantitative Measurement | Reference |
| Field Trapping | Damson-hop aphid (Phorodon humuli) | Repellency | 34% reduction in aphid catches in traps releasing cis-jasmone compared to control traps. | [2] |
| Field Trial on Winter Wheat | Cereal aphids (primarily Metopolophium dirhodum) | Repellency | Aphid numbers were consistently lower on plots sprayed with cis-jasmone. At the population peak, the mean number of aphids on 60 tillers was 41.01 on treated plants versus 66.82 on control plants. | [2] |
| Laboratory Olfactometer | Lettuce aphid (Nasonovia ribis-nigri) | Repellency | Significantly repellent in a four-arm olfactometer test. |
Attraction of Beneficial Insects
In addition to its repellent properties against herbivores, cis-jasmone has been shown to attract natural predators of these pests. Laboratory and wind tunnel tests have demonstrated that cis-jasmone is an attractant for the seven-spot ladybird (Coccinella septempunctata) and the aphid parasitoid Aphidius ervi, both of which are important biological control agents for aphids. This suggests that cis-jasmone plays a role in indirect plant defense by recruiting the enemies of herbivores.
Experimental Protocols: Insect Bioassays
Aphid Repellency Bioassay (Choice Test)
This protocol describes a typical laboratory-based choice test to evaluate the repellent effect of a compound on aphids.
Materials:
-
Four-arm olfactometer
-
Air pump to deliver purified and humidified air
-
Filter paper discs
-
Test compound (e.g., cis-jasmone) solution in a suitable solvent (e.g., hexane)
-
Solvent control
-
Aphids (e.g., Myzus persicae)
Procedure:
-
Prepare a solution of the test compound at the desired concentration.
-
Apply a specific volume of the test solution to a filter paper disc and allow the solvent to evaporate.
-
Apply an equal volume of the solvent to another filter paper disc to serve as the control.
-
Place the treated filter paper in one arm of the olfactometer and the control filter paper in the opposite arm. The other two arms serve as blanks with clean air.
-
Introduce a single adult aphid into the central chamber of the olfactometer.
-
Record the time the aphid spends in each arm of the olfactometer over a defined period (e.g., 10 minutes).
-
Repeat the experiment with a sufficient number of individual aphids to allow for statistical analysis.
-
A significant preference for the control arm over the treated arm indicates a repellent effect.
Aphid Repellency Bioassay Workflow.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a measure of the sensitivity of the insect's olfactory receptor neurons to a specific compound.
Materials:
-
Insect antenna preparation (either excised or from a whole insect)
-
Reference and recording electrodes (e.g., Ag/AgCl)
-
Micromanipulators
-
Amplifier and data acquisition system
-
Stimulus delivery system (e.g., a glass pipette connected to a purified air stream)
-
Test compound diluted in a suitable solvent
Procedure:
-
Anesthetize the insect and prepare the antenna by either excising it or immobilizing the insect.
-
Mount the antenna between the reference and recording electrodes using conductive gel.
-
Prepare a serial dilution of the test compound.
-
Load a specific volume of the test compound solution onto a piece of filter paper and insert it into the stimulus delivery pipette.
-
Deliver a puff of air carrying the odorant over the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Deliver a puff of solvent-only air as a control.
-
Allow sufficient time for the antenna to recover between stimuli.
-
Test a range of concentrations to generate a dose-response curve.
Electroantennography (EAG) Experimental Workflow.
Aryl Hydrocarbon Receptor (AhR) Antagonism
Recent research has identified jasmone as an antagonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes. The study used a mixture of cis- and this compound.
Quantitative Data: Jasmone as an AhR Antagonist
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a jasmone mixture against AhR activation by different ligands in a reporter gene assay.
| AhR Ligand | Jasmone IC50 (µg/mL) | Jasmone IC50 (µM) | Reference |
| TCDD | 9 - 11 | ~55 - 67 | |
| BaP | 9 - 11 | ~55 - 67 | |
| FICZ (4h) | 33 ± 7 | ~201 | |
| FICZ (24h) | 102 ± 13 | ~621 |
The individual contributions of cis- and this compound to this antagonistic activity were not determined in this study.
Experimental Protocol: AhR Reporter Gene Assay
This protocol outlines a common method for assessing the activation or inhibition of the AhR signaling pathway.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive reporter gene construct (e.g., luciferase under the control of a xenobiotic response element).
-
Cell culture medium and supplements.
-
AhR agonist (e.g., TCDD).
-
Test compound (jasmone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (jasmone) at various concentrations for a specified pre-incubation period.
-
Add the AhR agonist to the wells to induce AhR activation. Include control wells with only the agonist and vehicle-only wells.
-
Incubate the cells for a defined period (e.g., 4 or 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
AhR Signaling Pathway and Jasmone Inhibition.
Anti-inflammatory and Anti-cancer Activity
Jasmonates, the class of compounds to which jasmone belongs, have garnered interest for their potential anti-inflammatory and anti-cancer properties. This is partly due to their structural similarity to prostaglandins, which are key signaling molecules in inflammation. Some studies on jasmonic acid, a related compound, suggest that the trans isomer may have higher biological activity due to greater thermodynamic stability. However, there is a significant lack of specific research and quantitative data (e.g., IC50 values) directly comparing the anti-inflammatory and anti-cancer effects of cis-jasmone and this compound.
Conclusion and Future Directions
The available scientific literature provides substantial evidence for the bioactivity of cis-jasmone, particularly as an insect semiochemical. Its ability to repel aphids while attracting their natural predators highlights its potential in agriculture. Furthermore, the discovery of jasmone's antagonistic activity towards the aryl hydrocarbon receptor opens new avenues for research into its pharmacological effects.
A significant knowledge gap remains concerning the specific bioactivities of this compound. While it is often stated that the two isomers have similar properties, this has not been rigorously tested in a biological context. Future research should focus on direct, quantitative comparisons of the bioactivities of cis- and this compound. Such studies would be invaluable for a complete understanding of these compounds and for the targeted development of new applications in pest management, medicine, and other fields. Specifically, head-to-head comparisons of their effects on insect behavior, their potency as AhR antagonists, and their potential as anti-inflammatory and anti-cancer agents are warranted.
References
Unveiling the Influence of Jasmone on Herbivore Behavior: A Comparative Guide
A comprehensive analysis of current research reveals a significant focus on the cis-isomer of jasmone in modulating herbivore behavior, with a noticeable lack of specific data on its trans- counterpart. This guide, therefore, presents a detailed validation of cis-jasmone's effects, drawing from available experimental data, while noting the current research gap concerning trans-jasmone.
Jasmone, a volatile organic compound, exists as two isomers: cis-jasmone and this compound. While both share similar odors and chemical properties, the naturally occurring form in plants is exclusively cis-jasmone[1]. Synthetic jasmone may contain a mixture of both isomers, with the cis- form typically being more abundant[1]. Research into the semiochemical properties of jasmone has predominantly centered on the cis-isomer, establishing its role as a potent modulator of insect behavior, acting as both a repellent for herbivores and an attractant for their natural enemies[2][3].
This guide will synthesize the existing scientific literature to provide researchers, scientists, and drug development professionals with a thorough comparison of cis-jasmone's performance in influencing herbivore behavior, supported by experimental data and detailed methodologies.
Quantitative Effects of cis-Jasmone on Herbivore and Predator/Parasitoid Behavior
The application of cis-jasmone has demonstrated significant effects on the behavior of various insect herbivores and their natural enemies. The following tables summarize the quantitative data from several key studies.
| Herbivore Species | Plant Species | Experimental Setting | Treatment | Observed Effect | Quantitative Result | Citation |
| Nasonovia ribisnigri (Lettuce aphid) | - | 4-arm olfactometer | cis-Jasmone | Repellency | Mean observations in treated arm: 2.0 ± 0.58 vs. 4.3 ± 0.58 in control arms (P < 0.05) | [2] |
| Mean time spent in treated arm: 0.5 ± 0.16 min vs. 2.1 ± 0.36 min in control arms (P < 0.05) | ||||||
| Cereal aphids (predominantly Metopolophium dirhodum) | Winter wheat | Field trial | cis-Jasmone spray | Reduction in population | Mean aphid number on 60 tillers: 41.01 (treated) vs. 66.82 (control) (P < 0.05) | |
| Myzus persicae (Green peach aphid) | Arabidopsis thaliana | Olfactometer | Volatiles from cis-jasmone treated plants | Repellency | Significant repellency compared to attraction to untreated plants | |
| Lipaphis erysimi (Turnip aphid) | Arabidopsis thaliana | Olfactometer | Volatiles from cis-jasmone treated plants | Attraction | Significant attraction |
| Predator/Parasitoid Species | Host/Prey Species | Experimental Setting | Treatment | Observed Effect | Quantitative Result | Citation |
| Coccinella septempunctata (Seven-spot ladybird) | Aphids | 4-arm olfactometer | cis-Jasmone | Attraction | Mean observations in treated arm: 4.1 ± 1.55 vs. 2.4 ± 0.69 in control arms (P < 0.005) | |
| Aphidius ervi (Aphid parasitoid) | Aphids | Wind tunnel | cis-Jasmone | Attraction | Significantly more parasitoids showed oriented flight towards the stimulus | |
| Arabidopsis thaliana | Foraging bioassay | cis-jasmone treated plants | Increased foraging time | Significantly more time spent on treated plants |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Olfactometer Bioassay for Aphid Repellency/Attraction
This protocol is based on the methodology used to assess the response of aphids to cis-jasmone and volatiles from treated plants.
1. Apparatus: A four-arm olfactometer is used, allowing the insect to choose between four different air streams.
2. Odor Source:
-
For direct testing of cis-jasmone, a filter paper impregnated with a known concentration of cis-jasmone in a suitable solvent (e.g., hexane) is placed in one arm. The other three arms contain filter paper with the solvent alone as a control.
-
For testing induced volatiles, one arm is connected to a chamber containing a plant treated with cis-jasmone, while the other arms are connected to chambers with untreated (control) plants.
3. Insect Release: A single adult aphid is released at the center of the olfactometer.
4. Data Collection: The time the aphid spends in each arm of the olfactometer and the number of entries into each arm are recorded over a set period (e.g., 15 minutes).
5. Replication: The experiment is replicated multiple times with new aphids and randomized arm positions for the treatment and control to avoid positional bias.
6. Statistical Analysis: The data are typically analyzed using a chi-squared test or ANOVA to determine if there is a significant preference or avoidance of the treatment arm.
Wind Tunnel Bioassay for Parasitoid Attraction
This method is employed to evaluate the long-range attraction of flying insects like parasitoids to a specific odor source.
1. Apparatus: A glass wind tunnel with a controlled airflow (e.g., 20 cm/s) and uniform lighting.
2. Odor Source: A filter paper with a specific amount of cis-jasmone is placed at the upwind end of the tunnel. A control with solvent only is used for comparison in separate trials.
3. Insect Release: A single naive female parasitoid is released on a platform at the downwind end of the tunnel.
4. Behavioral Observation: The behavior of the parasitoid is observed, and the following parameters are recorded:
-
Time to take off.
-
Percentage of parasitoids exhibiting oriented flight towards the odor source.
-
Time to reach the odor source.
5. Replication: The experiment is repeated with a significant number of individual parasitoids for both the treatment and control.
6. Statistical Analysis: The percentage of parasitoids showing oriented flight in the treatment and control groups is compared using a chi-squared test.
Signaling Pathways
Cis-jasmone is involved in complex signaling pathways within both plants and insects.
Plant Defense Signaling Induced by Jasmonates
Herbivore attack or exposure to jasmonates triggers a signaling cascade in plants, leading to the production of defense compounds.
Caption: Jasmonate signaling pathway in plants leading to induced defense.
Insect Olfactory Signaling Pathway for cis-Jasmone
The perception of cis-jasmone by an insect's olfactory system initiates a neural signal that results in a behavioral response.
Caption: Generalized insect olfactory pathway for the detection of cis-jasmone.
Conclusion
The available scientific evidence strongly supports the role of cis-jasmone as a significant modulator of herbivore behavior. It acts as a repellent against several key aphid pests and as an attractant for their natural enemies, making it a promising candidate for integrated pest management strategies. The induction of plant volatile emissions by cis-jasmone further enhances its defensive properties by creating a push-pull system that deters herbivores while recruiting beneficial insects.
In contrast, there is a clear and significant gap in the literature regarding the specific effects of this compound on herbivore behavior. While it is suggested that the two isomers may have similar properties, dedicated research is required to validate this hypothesis and to quantify the effects of this compound. Future studies should focus on direct comparisons between the cis- and trans-isomers in various bioassays to fully elucidate their respective roles and potential applications in agriculture and pest control.
References
Comparative Gene Expression Analysis: Unraveling Plant Responses to Jasmonate Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the differential gene expression and signaling pathways induced by cis-jasmone and methyl jasmonate.
This guide provides a comparative analysis of the transcriptomic changes in plants following treatment with two key jasmonate derivatives: cis-jasmone and methyl jasmonate. While both are pivotal in plant defense and development, emerging evidence reveals they trigger distinct signaling cascades and gene expression profiles. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and application in areas such as crop protection and drug development. Due to a lack of extensive publicly available data on trans-jasmone, this guide will focus on the well-documented effects of cis-jasmone and methyl jasmonate.
Quantitative Gene Expression Analysis: A Comparative Overview
Treatment of plants with cis-jasmone and methyl jasmonate leads to significant reprogramming of the transcriptome. The following tables summarize the differential expression of key genes in Arabidopsis thaliana and other plant species following exposure to these compounds.
Table 1: Differentially Expressed Genes in Arabidopsis thaliana after cis-Jasmone and Methyl Jasmonate Treatment
| Gene | Function | Fold Change (cis-Jasmone) | Fold Change (Methyl Jasmonate) | Reference |
| CYP81D11 | Cytochrome P450, defense response | Strongly up-regulated | Not significantly affected | [1][2] |
| TGA2 | Transcription factor, defense response | Required for induction | Not a primary regulator | [1] |
| TGA5 | Transcription factor, defense response | Required for induction | Not a primary regulator | [1] |
| TGA6 | Transcription factor, defense response | Required for induction | Not a primary regulator | [1] |
| SCL14 | GRAS regulatory protein, defense | Required for induction | Not a primary regulator | |
| VSP1 | Vegetative storage protein, defense | Not a primary target | Up-regulated | |
| PDF1.2 | Plant defensin, defense response | Not a primary target | Up-regulated | |
| MYC2 | Transcription factor, JA signaling | Not a primary target | Up-regulated | |
| JAZ proteins | Repressors of JA signaling | Not directly affected | Degraded |
Note: "Strongly up-regulated" indicates a significant increase in gene expression as observed in microarray and Northern blot analyses, though specific fold-change values were not consistently reported across all early studies.
Table 2: Overview of Transcriptomic Studies on Jasmonate Treatment in Various Plant Species
| Plant Species | Jasmonate Derivative | Method | Key Findings | Reference |
| Arabidopsis thaliana | cis-Jasmone | Microarray | Upregulation of ~30 genes, distinct from MeJA response. | |
| Arabidopsis thaliana | Methyl Jasmonate | Microarray | 137 genes with >2-fold change; upregulation of defense and stress-response genes. | |
| Schizonepeta tenuifolia | Methyl Jasmonate | RNA-seq | 15,409 differentially expressed genes with 100 µM MeJA. | |
| Senna tora | Methyl Jasmonate | RNA-seq | 10,048 differentially expressed genes across time points. | |
| Persicaria minor | Methyl Jasmonate | small RNA-seq | 38 microRNAs significantly regulated. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summarized protocols for gene expression analysis following jasmonate treatment.
Protocol 1: Microarray Analysis of cis-Jasmone and Methyl Jasmonate Treated Arabidopsis thaliana**
-
Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Columbia) plants are grown on a soil mix (e.g., Floradur potting soil:exfoliated vermiculite, 2:1) in a controlled environment with a long-day photoperiod (16 hours light) at approximately 22°C.
-
Treatment: Eight-week-old plants are placed in sealed containers (3.7 liters) and exposed to the vapor of 1 µl of undiluted cis-jasmone or methyl jasmonate for 24 hours. Control plants are exposed to air under the same conditions.
-
RNA Extraction and Microarray Hybridization: Total RNA is extracted from rosette leaves. The messenger RNA (mRNA) is then isolated and used as a template for the synthesis of labeled cDNA probes. These probes are hybridized to an Arabidopsis cDNA microarray.
-
Data Analysis: The microarray slides are scanned, and the signal intensities are quantified. Differential gene expression is determined by comparing the signal intensities between the treated and control samples.
Protocol 2: RNA-seq Analysis of Methyl Jasmonate Treated Schizonepeta tenuifolia**
-
Plant Material and Treatment: Schizonepeta tenuifolia seedlings are grown under controlled conditions. For treatment, the plants are sprayed with different concentrations of methyl jasmonate (e.g., 50 µM, 100 µM, 250 µM) or a control solution (0 µM MeJA). Leaf samples are collected after a specified time for RNA extraction.
-
RNA Extraction and Library Construction: Total RNA is isolated from the leaf samples. The quality and integrity of the RNA are assessed, and then mRNA is enriched. RNA-seq libraries are constructed using a kit such as the Illumina TruSeq mRNA Sample Prep kit.
-
Sequencing and Data Analysis: The constructed libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina). The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome or assembled de novo. Gene expression levels are quantified, and differentially expressed genes are identified using software such as DESeq2.
Signaling Pathways: A Visual Comparison
The differential gene expression patterns induced by cis-jasmone and methyl jasmonate are a consequence of their distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these differences.
The canonical methyl jasmonate pathway is initiated by the conversion of MeJA to the bioactive form, JA-Isoleucine, which is perceived by the SCF-COI1 complex. This leads to the degradation of JAZ repressor proteins, thereby releasing the transcription factor MYC2 to activate the expression of downstream defense genes.
In contrast, the signaling pathway for cis-jasmone is independent of the key MeJA signaling components COI1 and JAR1. Instead, it requires the transcription factors TGA2, TGA5, and TGA6, along with the GRAS regulatory protein SCL14, to induce the expression of a distinct set of defense-related genes, such as CYP81D11. The receptor for cis-jasmone has not yet been identified.
Conclusion
The comparative analysis of gene expression and signaling pathways reveals that cis-jasmone and methyl jasmonate, despite their structural similarities, elicit distinct molecular responses in plants. While methyl jasmonate activates a well-characterized COI1-dependent pathway, cis-jasmone triggers a separate signaling cascade involving TGA transcription factors and SCL14. These differences underscore the complexity of plant defense signaling and offer opportunities for the targeted manipulation of these pathways for agricultural and pharmaceutical purposes. Further research, particularly on the effects of this compound, is needed to fully comprehend the nuances of jasmonate-induced gene expression.
References
- 1. The transcriptome of cis-jasmone-induced resistance in Arabidopsis thaliana and its role in indirect defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Insect Olfactory Responses to trans-Jasmone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of insect olfactory responses to the plant volatile trans-jasmone (also referred to as (Z)-jasmone or cis-jasmone in the literature). The information presented herein is supported by experimental data from electrophysiological and behavioral studies, offering insights into its potential as a targeted semiochemical for pest management and vector control strategies.
Executive Summary
This compound, a volatile organic compound released by plants in response to herbivory, elicits highly specific olfactory responses in a variety of insect species.[1][2] Electrophysiological and behavioral evidence demonstrates that its perception is not uniform across the insect world; it can act as a repellent for some species and an attractant for others. This differential response underscores the specificity of the olfactory systems involved. Notably, dedicated olfactory receptor neurons (ORNs) and specific odorant receptors (ORs) for this compound have been identified, providing a molecular basis for its selective activity.[3] This guide synthesizes key quantitative data, details the experimental protocols used to obtain these findings, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Quantitative Olfactory Responses
The following tables summarize the quantitative data from various studies, comparing the olfactory and behavioral responses of different insect species to this compound and other relevant compounds.
Table 1: Electrophysiological Responses of Insect Olfactory Receptor Neurons (ORNs) to this compound and Analogs.
| Insect Species | Olfactory Cell/Receptor | Compound | Dose | Response (spikes/s) | Specificity Notes | Reference |
| Nasonovia ribis-nigri (Lettuce aphid) | Proximal primary rhinarium ORN | (Z)-jasmone | 1 µg | ~125 | Highly sensitive; no response to methyl jasmonate at the same and higher concentrations. | [1] |
| Nasonovia ribis-nigri (Lettuce aphid) | Proximal primary rhinarium ORN | Methyl jasmonate | 10 µg | No response | Demonstrates high specificity of the receptor for (Z)-jasmone. | [1] |
| Campoletis chlorideae (Parasitoid wasp) | CchlOR62 expressed in Xenopus oocytes | cis-jasmone | 10⁻⁵ M | ~1200 nA | CchlOR62 is specifically tuned to cis-jasmone among a panel of tested compounds. |
Table 2: Behavioral Responses of Insects to this compound in Controlled Assays.
| Insect Species | Assay Type | Treatment | Response Metric | Result | P-value | Reference |
| Myzus persicae (Generalist aphid) | 4-arm olfactometer | Volatiles from CJ-treated Arabidopsis | Time spent in treated vs. control arms | Repelled | <0.05 | |
| Lipaphis erysimi (Specialist aphid) | 4-arm olfactometer | Volatiles from CJ-treated Arabidopsis | Time spent in treated vs. control arms | Attracted | <0.05 | |
| Aphidius ervi (Generalist parasitoid) | 4-arm olfactometer | Volatiles from CJ-treated Arabidopsis | Time spent in treated vs. control arms | Attracted | <0.05 | |
| Nasonovia ribis-nigri (Lettuce aphid) | 4-arm olfactometer | 1 µg (Z)-jasmone | Mean time in treated arm (min) | 0.5 ± 0.16 | <0.05 | |
| Nasonovia ribis-nigri (Lettuce aphid) | 4-arm olfactometer | Hexane control | Mean time in control arms (min) | 2.1 ± 0.36 | <0.05 | |
| Coccinella septempunctata (Seven-spot ladybird) | 4-arm olfactometer | 1 µg (Z)-jasmone | Mean observations in treated arm | 4.1 ± 1.55 | <0.005 | |
| Coccinella septempunctata (Seven-spot ladybird) | 4-arm olfactometer | Hexane control | Mean observations in control arms | 2.4 ± 0.69 | <0.005 | |
| Aphidius ervi (Parasitoid) | Wind tunnel | (Z)-jasmone-treated Vicia faba plant | % parasitoids orienting to plant | 32% | <0.05 | |
| Aphidius ervi (Parasitoid) | Wind tunnel | Control Vicia faba plant | % parasitoids orienting to plant | 10% | <0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Single-Sensillum Recording (SSR)
This electrophysiological technique is used to measure the activity of individual olfactory receptor neurons (ORNs) within a single sensillum on an insect's antenna, providing high-resolution data on the specificity and sensitivity of these neurons to particular odorants.
Procedure:
-
Insect Preparation: The insect is immobilized in a pipette tip, with its head and antennae exposed. The antenna is then fixed to a glass slide or coverslip using a fine glass capillary, wax, or double-sided tape to prevent movement.
-
Electrode Placement: A sharpened tungsten or glass reference electrode is inserted into the insect's eye or another part of the body to establish a ground. The recording electrode, also a sharpened tungsten or glass microelectrode, is carefully inserted into the base of a single olfactory sensillum using a micromanipulator.
-
Odorant Stimulation: A continuous stream of purified air is directed over the antenna. A puff of air carrying a known concentration of the test odorant (e.g., this compound) is injected into the main airstream for a defined period (e.g., 0.5-2 seconds).
-
Data Acquisition: The electrical signals (action potentials or "spikes") from the ORN are amplified, filtered, and recorded. The number of spikes in response to the odorant is counted and compared to the baseline firing rate to determine the neuron's response.
-
Dose-Response Analysis: To assess the sensitivity of the ORN, a dose-response curve is generated by presenting the odorant at a range of concentrations.
Four-Arm Olfactometer Bioassay
This behavioral assay is used to determine the preference or aversion of an insect to a particular odor.
Procedure:
-
Apparatus Setup: A four-arm olfactometer, typically made of glass or Perspex, is used. Each of the four arms is connected to a separate air stream. A vacuum pump draws air from the arms towards the central chamber.
-
Odor and Control Introduction: The test odorant, dissolved in a solvent (e.g., hexane), is applied to a piece of filter paper and placed in one of the arms. The solvent alone is placed in the other three arms to serve as a control. Alternatively, volatiles from a treated plant can be introduced into one arm and volatiles from a control plant into the others.
-
Insect Introduction and Observation: A single insect is introduced into the central chamber. Its movement and the time it spends in each of the four arms are recorded over a set period using specialized software.
-
Data Analysis: The time spent and the number of entries into the treated arm are compared with the average time and entries into the control arms. Statistical tests (e.g., paired t-test or ANOVA) are used to determine if there is a significant preference or avoidance of the test odor.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the insect olfactory response to this compound.
Olfactory Signaling Pathway for this compound
Caption: Insect olfactory signaling cascade for this compound.
Experimental Workflow for Assessing Olfactory Specificity
Caption: Workflow for characterizing insect olfactory responses.
Conclusion
The available evidence strongly indicates that insect olfactory responses to this compound are highly specific. This specificity is manifested at multiple levels:
-
Behavioral Level: this compound can elicit opposing behaviors (attraction vs. repulsion) in different insect species, and even between generalist and specialist herbivores.
-
Neurophysiological Level: Specific olfactory receptor neurons have been shown to be highly sensitive to this compound while remaining unresponsive to structurally related compounds like methyl jasmonate.
-
Molecular Level: Specific odorant receptors that are narrowly tuned to this compound have been identified and functionally characterized.
This high degree of specificity makes this compound a promising candidate for the development of targeted and environmentally-friendly insect management strategies. For example, it could be used to repel agricultural pests while simultaneously attracting their natural enemies. Further research into the olfactory receptors and signaling pathways involved in the detection of this compound across a wider range of insect species will be invaluable for unlocking its full potential in practical applications.
References
- 1. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An odorant receptor mediates the attractiveness of cis-jasmone to Campoletis chlorideae, the endoparasitoid of Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of Jasmonate Receptors: A Comparative Guide on Cross-Reactivity with trans-Jasmone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interaction between the established jasmonate receptor complex and trans-jasmone. While direct quantitative data on the cross-reactivity of jasmonate receptors with this compound is not available in current literature, this document synthesizes existing knowledge on jasmonate signaling, receptor binding, and the distinct physiological effects of related compounds to provide a scientifically grounded perspective. We present detailed experimental protocols to enable researchers to directly investigate this cross-reactivity and include visualizations to clarify complex biological pathways.
Executive Summary
The canonical jasmonate signaling pathway is initiated by the binding of (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) to a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and Jasmonate ZIM-domain (JAZ) proteins. This interaction leads to the degradation of JAZ repressors and the activation of downstream gene expression, regulating plant defense and development.
Evidence regarding the interaction of this compound with this receptor complex is indirect. Studies on its isomer, cis-jasmone, have revealed that it induces a distinct set of genes compared to jasmonic acid and its derivatives, suggesting an alternative signaling pathway that may not involve the COI1-JAZ co-receptor. This guide outlines the methodologies required to definitively assess the binding affinity of this compound to the jasmonate receptor and presents a comparative analysis based on current, indirect evidence.
Jasmonate Signaling Pathway
The perception of JA-Ile by the COI1-JAZ co-receptor is a critical step in the activation of jasmonate-responsive genes. The binding of JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and JAZ. This leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The removal of the JAZ repressor allows for the activation of transcription factors, such as MYC2, which in turn regulate the expression of genes involved in plant defense and development.[1][2][3]
Comparative Analysis: JA-Ile vs. This compound
The following table summarizes the known characteristics of JA-Ile and the inferred properties of this compound based on studies of its isomer, cis-jasmone.
| Feature | (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) | This compound |
| Receptor | COI1-JAZ co-receptor complex[1][4] | Unlikely to be the COI1-JAZ complex; evidence from cis-jasmone suggests a distinct signaling pathway. |
| Binding Affinity (Kd) | High affinity to the COI1-JAZ complex. | Not determined. Hypothesized to be low to negligible. |
| Mode of Action | Acts as a molecular glue to promote the interaction between COI1 and JAZ proteins, leading to JAZ degradation. | Unknown. cis-jasmone is known to induce defense gene expression, but through a different mechanism. |
| Downstream Signaling | Activates a well-defined transcriptional cascade through transcription factors like MYC2. | Induces a unique set of genes, largely different from those regulated by the canonical JA pathway. |
Experimental Protocol: Competitive Radioligand Binding Assay
To quantitatively determine the binding affinity of this compound for the jasmonate receptor, a competitive radioligand binding assay is the recommended method. This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-coronatine, a high-affinity JA-Ile mimic) for binding to the receptor complex.
Objective: To determine the inhibitory constant (Ki) of this compound for the COI1-JAZ receptor complex.
Materials:
-
Purified recombinant COI1-ASK1 and JAZ proteins.
-
Radiolabeled ligand: [³H]-coronatine.
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, pH 7.5).
-
Glass fiber filters (e.g., GF/C) pre-treated with a blocking agent (e.g., polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Receptor Complex Formation: Incubate purified COI1-ASK1 and JAZ proteins in the binding buffer to allow for complex formation.
-
Competition Reaction: In a 96-well plate, combine the pre-formed receptor complex with a fixed concentration of [³H]-coronatine and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the pre-treated glass fiber filters using a vacuum manifold. The receptor-ligand complexes will be retained on the filter, while unbound ligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of this compound. The data will be fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The available scientific literature strongly suggests that this compound is unlikely to be a significant ligand for the canonical jasmonate receptor complex, COI1-JAZ. This is inferred from studies on its isomer, cis-jasmone, which indicate the activation of a distinct signaling pathway. To definitively determine the cross-reactivity, a direct binding study, such as the competitive radioligand binding assay detailed in this guide, is necessary. The provided protocols and diagrams offer a robust framework for researchers to investigate this and similar ligand-receptor interactions, contributing to a deeper understanding of plant signaling and facilitating the development of novel agrochemicals or therapeutics.
References
- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The genuine ligand of a jasmonic acid receptor: Improved analysis of jasmonates is now required - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Trans-Jasmone in Tritrophic Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of trans-jasmone and its well-studied isomer, cis-jasmone, in mediating tritrophic interactions. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its potential as a tool for developing novel crop protection strategies and other applications.
Introduction to Jasmone-Mediated Tritrophic Interactions
Jasmones, including this compound and cis-jasmone, are volatile organic compounds derived from the metabolism of jasmonic acid, a key plant stress hormone.[1][2] These compounds play a crucial role in plant defense by inducing a state of readiness against herbivorous insects.[3][4][5] This induced defense has cascading effects on the ecosystem, influencing the behavior of organisms at three distinct trophic levels: the plant (producer), the herbivore (primary consumer), and the natural enemies of the herbivore, such as parasitoids and predators (secondary consumers). This intricate web of interactions is known as a tritrophic interaction.
When a plant is treated with jasmones, it can trigger a series of defense responses. These include the emission of a specific blend of volatile organic compounds (VOCs) that can directly repel herbivores and indirectly attract the natural enemies of those herbivores. This dual action makes jasmones a subject of significant interest for the development of sustainable pest management strategies.
Comparative Efficacy in Modulating Insect Behavior
The application of jasmones has been shown to significantly alter the behavior of both herbivorous insects and their natural enemies. The following tables summarize the quantitative data from key studies, primarily focusing on cis-jasmone due to the extensive research available on this isomer. This compound is expected to have similar effects, though further direct comparative studies are warranted.
Table 1: Effect of Jasmone Treatment on Herbivore Behavior
| Plant Species | Herbivore Species (Generalist/Specialist) | Jasmone Treatment | Observed Effect | Key Findings | Reference |
| Arabidopsis thaliana | Myzus persicae (Generalist Aphid) | cis-Jasmone (CJ) | Repellence | Generalist aphids were repelled by the volatiles of CJ-treated plants. | |
| Arabidopsis thaliana | Lipaphis erysimi (Specialist Aphid) | cis-Jasmone (CJ) | Attraction | Specialist aphids remained attracted to CJ-treated plants, suggesting a different host recognition mechanism. | |
| Various Brassica cultivars | Myzus persicae (Generalist Aphid) | cis-Jasmone (CJ) | Reduced Settlement | CJ-treated plants showed significantly lower aphid settlement compared to control plants. | |
| Winter Wheat | Cereal Aphids | (Z)-jasmone | Reduced Numbers | Field plots treated with (Z)-jasmone had reduced numbers of cereal aphids. |
Table 2: Effect of Jasmone Treatment on Natural Enemy Behavior
| Plant Species | Natural Enemy Species (Generalist/Specialist) | Jasmone Treatment | Observed Effect | Key Findings | Reference |
| Arabidopsis thaliana | Aphidius ervi (Generalist Parasitoid) | cis-Jasmone (CJ) | Attraction & Increased Foraging | Generalist parasitoids were attracted to the volatiles of CJ-treated plants and spent more time foraging on them. | |
| Arabidopsis thaliana | Diaeretiella rapae (Specialist Parasitoid) | cis-Jasmone (CJ) | No significant effect | The behavior of specialist parasitoids was not significantly affected by CJ treatment. | |
| Various Brassica cultivars | Diaeretiella rapae (Specialist Parasitoid) | cis-Jasmone (CJ) | Increased Foraging Time | Parasitoids spent a significantly longer time foraging on CJ-treated plants. | |
| Vicia faba (Bean) | Aphidius ervi (Parasitoid) | (Z)-jasmone vapor | Attraction | Plants exposed to (Z)-jasmone vapor were more attractive to the parasitoid. | |
| Tobacco | Campoletis chlorideae (Endoparasitoid) | cis-Jasmone | Increased Parasitism Rate | The parasitism rate of Helicoverpa armigera was significantly higher on plants treated with cis-jasmone. |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Olfactometer Bioassays
Objective: To assess the behavioral response (attraction or repulsion) of insects to plant volatiles.
Methodology:
-
A four-arm or Y-tube olfactometer is typically used.
-
One arm is connected to a chamber containing a plant treated with jasmone, while the other arm(s) are connected to a chamber with a control (untreated) plant or clean air.
-
An individual insect (herbivore or natural enemy) is released at the base of the olfactometer.
-
The time the insect spends in each arm of the olfactometer is recorded over a set period.
-
A significant preference for the "treatment" arm indicates attraction, while a significant preference for the "control" arm indicates repulsion.
Foraging Behavior Assays
Objective: To quantify the foraging efficiency and time spent by natural enemies on treated plants.
Methodology:
-
Individual natural enemies (e.g., a female parasitoid) are released onto a jasmone-treated or control plant within an observation arena.
-
The behavior of the insect is continuously observed and recorded for a defined period or until it leaves the plant.
-
Behaviors such as walking, resting, antennating (searching), and oviposition attempts are quantified.
-
The total time spent on the plant is a key metric for assessing the plant's attractiveness for foraging.
Plant Treatment with Jasmone
Methodology:
-
A stock solution of jasmone (e.g., cis-jasmone) is prepared, often as an aqueous emulsion.
-
Plants are sprayed with the jasmone solution or a blank formulation (control) until runoff.
-
The treated plants are then left for a specific period (e.g., 24 hours) before being used in behavioral assays to allow for the induction of plant defenses.
Volatile Organic Compound (VOC) Collection and Analysis
Objective: To identify and quantify the changes in the blend of volatile compounds emitted by plants after jasmone treatment.
Methodology:
-
Treated and control plants are enclosed in a volatile collection system (e.g., a glass chamber).
-
Purified air is passed over the plants, and the emitted volatiles are trapped on an adsorbent material.
-
The trapped compounds are then eluted with a solvent and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual volatile compounds.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows involved in jasmone-mediated tritrophic interactions.
Caption: Jasmone-induced plant defense signaling pathway.
Caption: Workflow of a jasmone-mediated tritrophic interaction.
Conclusion
The available evidence strongly supports the role of jasmones, particularly cis-jasmone, as potent activators of plant defenses that resonate through multiple trophic levels. Treatment with these compounds can lead to a reduction in herbivore presence and an increase in the efficacy of their natural enemies. While this compound is less studied, its structural similarity to cis-jasmone suggests a similar mode of action and potential for use in integrated pest management programs. Further research directly comparing the two isomers would be beneficial for optimizing their application in agricultural and other contexts. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals interested in exploring the practical applications of this compound.
References
- 1. Jasmone - Wikipedia [en.wikipedia.org]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural trans-Jasmone in Bioassays: An Overview
A notable gap exists in the scientific literature regarding direct comparative bioassays of synthetic versus natural trans-jasmone. The majority of research has focused on the biological activity of cis-jasmone, the isomer predominantly found in nature. Synthetic jasmone is often a mixture of both cis and trans isomers, and it is understood that the two isomers possess distinct odor profiles, suggesting differing biological activities. This guide, therefore, summarizes the extensive research conducted on synthetic cis-jasmone as a proxy, providing insights into its well-documented effects on insect behavior and plant defense mechanisms. The data presented here is derived from studies utilizing synthetic cis-jasmone, which is the standard for such research.
Quantitative Data Summary of cis-Jasmone Bioassays
The following table summarizes the key findings from various bioassays conducted with synthetic cis-jasmone on different insect species.
| Bioassay Type | Insect Species | Concentration of cis-Jasmone | Observed Effect | Reference |
| Behavioral Assay (Olfactometer) | Generalist aphid (Myzus persicae) | Not specified | Repellency (attraction to untreated plants was reversed) | [1][2] |
| Specialist aphid (Lipaphis erysimi) | Not specified | Continued attraction (no significant change in behavior) | [1][2] | |
| Generalist aphid parasitoid (Aphidius ervi) | Not specified | Attraction | [1] | |
| Specialist aphid parasitoid (Diaeretiella rapae) | Not specified | No significant effect | ||
| Settlement Bioassay | Peach potato aphid (Myzus persicae) | Aqueous emulsion spray | Significantly lower settlement on treated plants | |
| Foraging Bioassay | Parasitoid wasp (Diaeretiella rapae) | Aqueous emulsion spray | Significantly longer foraging time on treated plants | |
| Field Trials | Damson-hop aphid (Phorodon humuli) | Not specified | Repellency from traps | |
| Cereal aphids | Not specified | Reduced numbers in treated wheat plots | ||
| Electroantennography (EAG) | Lettuce aphid (Nasonovia ribis-nigri) | Not specified | Electrophysiologically active |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the summary table.
1. Olfactometer Bioassay for Aphid Behavioral Response
-
Objective: To determine the behavioral response (attraction or repellency) of aphids to volatiles from plants treated with cis-jasmone.
-
Apparatus: A four-arm olfactometer allowing the insect to choose between four air streams.
-
Test Substance: An aqueous emulsion of synthetic cis-jasmone (e.g., ≥97% purity) is sprayed onto the test plants (e.g., Arabidopsis thaliana or Brassica cultivars). Control plants are sprayed with a blank formulation.
-
Procedure:
-
Air is charcoal-filtered and humidified before being passed through four separate glass chambers, each containing a treated or control plant.
-
The air from each chamber is then delivered to one of the four arms of the olfactometer.
-
A single aphid is introduced into the central chamber of the olfactometer.
-
The time the aphid spends in each of the four arms is recorded for a set duration (e.g., 15 minutes).
-
The olfactometer is rotated 90 degrees after each trial to avoid positional bias.
-
-
Data Analysis: The time spent in the arm with air from cis-jasmone-treated plants is compared to the time spent in the arms with air from control plants using statistical tests such as a paired t-test or ANOVA. A significant preference for the control arms indicates repellency, while a preference for the treated arm indicates attraction.
2. Electroantennography (EAG) for Aphid Olfactory Response
-
Objective: To measure the electrical response of an aphid's antenna to cis-jasmone, indicating its detection by olfactory receptors.
-
Apparatus: An electroantennogram system, including a stereomicroscope, micromanipulators, glass capillary electrodes, a signal amplifier, and a data acquisition system.
-
Procedure:
-
An aphid's antenna is excised and mounted between two glass capillary electrodes filled with a saline solution.
-
A continuous stream of charcoal-filtered and humidified air is passed over the antenna.
-
A puff of air containing a known concentration of synthetic cis-jasmone is injected into the continuous air stream.
-
The change in electrical potential (the EAG response) across the antenna is amplified, recorded, and measured.
-
A solvent blank is used as a control.
-
-
Data Analysis: The amplitude of the EAG response to cis-jasmone is compared to the response to the solvent control to determine if the compound elicits a significant olfactory neuron response.
Visualizations
References
- 1. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of trans-Jasmone
This guide provides a comparative analysis of trans-jasmone, focusing on its dose-response relationships in biological systems. It is intended for researchers, scientists, and drug development professionals interested in the statistical analysis, experimental protocols, and signaling pathways associated with this volatile organic compound. While data on this compound is emerging, this document leverages available information and draws comparisons with its more extensively studied isomer, cis-jasmone, and other relevant compounds.
Data Presentation: Comparative Dose-Response Parameters
Quantitative data on the biological activity of jasmone isomers is crucial for understanding their potency and efficacy. The following table summarizes key dose-response parameters from available literature. Due to a scarcity of specific dose-response studies on this compound, data for cis-jasmone is included for comparative purposes.
| Compound | Assay Type | Biological System | Endpoint | Parameter (Value) | Source(s) |
| Jasmone (cis/trans mixture) | Luciferase Reporter Gene Assay | Human Hepatoma (HepG2) Cells | Inhibition of TCDD-induced AhR activation | IC50: ~40 µg/mL | [1] |
| cis-Jasmone | Single Cell Recording (SCR) | Lettuce Aphid (Nasonovia ribis-nigri) | Olfactory cell firing rate | Significant response at 1 µg | [2] |
| cis-Jasmone | Olfactometer Bioassay | Generalist Aphid (Myzus persicae) | Repellency | Significant repellency observed | |
| cis-Jasmone | Plant Gene Expression Analysis | Arabidopsis thaliana | Induction of CYP81D11 gene | Strong up-regulation |
Note: The study on Aryl Hydrocarbon Receptor (AhR) antagonism used a jasmone sample that contained both cis- and trans-isomers.[1] The reported IC50 value, therefore, represents the combined effect of the mixture. Further research is needed to isolate the specific contribution of this compound to this activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the study of jasmone's dose-response effects.
Insect Olfactometer Bioassay
This protocol describes a standard four-arm olfactometer assay used to assess the behavioral response (attraction or repellency) of insects to volatile compounds.
Objective: To determine the dose-dependent repellent or attractive effects of this compound on a target insect species.
Materials:
-
Four-arm olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air source
-
Test insects (e.g., aphids)
-
This compound solutions of varying concentrations in a suitable solvent (e.g., hexane)
-
Solvent control (e.g., hexane)
-
Filter paper discs
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a standard volume (e.g., 10 µL) of each dilution to a filter paper disc. Allow the solvent to evaporate completely. A filter paper with solvent only serves as the control.
-
Acclimatization: Place the test insects in the central chamber of the olfactometer and allow them to acclimatize for a defined period (e.g., 10 minutes) with a constant flow of purified air through all four arms.
-
Stimulus Introduction: Introduce the filter paper discs (one treated, three controls) into the designated chambers at the end of each arm.
-
Data Collection: Release the insects from the central chamber. Record the amount of time each insect spends in each of the four arms over a set duration (e.g., 15 minutes). The number of entries into each arm can also be recorded.
-
Statistical Analysis: The data (time spent or number of entries) is typically analyzed using a paired t-test or ANOVA to determine if there is a significant difference in the insects' preference for the treated arm compared to the control arms. A dose-response curve can be generated by plotting the preference index against the logarithm of the this compound concentration.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical output from an insect's entire antenna in response to an odor stimulus.
Objective: To quantify the dose-dependent olfactory sensory response of an insect to this compound.
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
Insect holder
-
Reference and recording electrodes (e.g., Ag/AgCl glass capillaries filled with saline solution)
-
Odor delivery system (stimulus controller, purified air stream)
-
This compound solutions of varying concentrations
Procedure:
-
Antenna Preparation: Immobilize the insect. Excise one antenna and mount it between the reference and recording electrodes. The reference electrode is typically inserted into the base of the antenna, and the recording electrode makes contact with the distal end.
-
Stimulus Preparation: A puff of air is passed over a filter paper treated with a known concentration of this compound and delivered to the antennal preparation.
-
Recording: A continuous stream of purified air is passed over the antenna. Puffs of the odorant are introduced into this airstream at set intervals. The resulting change in electrical potential (the EAG response) is recorded.
-
Dose-Response Measurement: A range of this compound concentrations is presented to the antenna, from low to high, to generate a dose-response curve. A solvent blank is used as a negative control.
-
Data Analysis: The peak amplitude of the EAG response (in millivolts) is measured for each concentration. Responses are often normalized relative to a standard compound. The normalized responses are then plotted against the log of the dose to construct a dose-response curve, from which parameters like the EC50 (the concentration that elicits a half-maximal response) can be calculated.
Signaling Pathways and Logical Relationships
Aryl Hydrocarbon Receptor (AhR) Antagonism
Recent studies have identified jasmone as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). This represents a significant, non-classical signaling pathway for a plant-derived compound. The diagram below illustrates the mechanism of antagonism.
Caption: Allosteric antagonism of the AhR pathway by this compound.
This pathway shows that while this compound does not prevent the AhR agonist (like TCDD) from binding to the receptor or the complex from entering the nucleus, it interferes with the subsequent dimerization with ARNT, which is a critical step for DNA binding and gene transcription.
Plant Defense Induction Workflow
This compound, like its cis-isomer, is recognized as a plant activator that can induce defense responses. This workflow illustrates the experimental process for evaluating this induction.
Caption: Experimental workflow for assessing this compound-induced plant defenses.
This process involves treating plants with this compound, allowing time for a response, and then analyzing the effects at the genetic, metabolic, and whole-organism (insect behavior) levels to determine the extent of defense induction.
References
Evaluating the Effects of Jasmone Isomers and their Induced Volatiles on Insect Behavior: A Comparative Guide
A Note on Isomers: This guide focuses on the semiochemical effects of cis-jasmone , as extensive research is available for this isomer. Data on the specific synergistic effects of trans-jasmone in combination with other semiochemicals is limited in the currently available scientific literature. Cis-jasmone is a well-documented plant volatile that can be induced by insect herbivory and acts as a signaling molecule in plant defense.[1][2] It has been shown to influence insect behavior both directly and indirectly by inducing plants to release a blend of other volatile organic compounds (VOCs).[1][2]
This guide provides a comparative overview of the behavioral responses of various insects to cis-jasmone and the volatiles it induces in plants. It includes quantitative data from laboratory and field studies, detailed experimental protocols for common bioassays, and diagrams illustrating the underlying biological and experimental processes.
Data Presentation: Insect Behavioral Responses
The following tables summarize the observed behavioral effects of cis-jasmone and the plant volatiles induced by it on different insect species.
Table 1: Direct Behavioral Effects of cis-Jasmone on Insects
| Insect Species | Order: Family | Type of Effect | Experimental Observation |
| Lettuce aphid (Nasonovia ribis-nigri) | Hemiptera: Aphididae | Repellent | Significantly repellent in laboratory choice tests. |
| Damson-hop aphid (Phorodon humuli) | Hemiptera: Aphididae | Repellent | Demonstrated repellency from traps in field studies. |
| Cereal aphids | Hemiptera: Aphididae | Repellent | Reduced numbers in winter wheat plots treated with cis-jasmone. |
| Seven-spot ladybird (Coccinella septempunctata) | Coleoptera: Coccinellidae | Attractant | Significantly attractive in olfactometer experiments. |
| Aphid parasitoid (Aphidius ervi) | Hymenoptera: Braconidae | Attractant | Attractive to naïve females in wind tunnel tests. |
| Generalist aphid (Myzus persicae) | Hemiptera: Aphididae | Repellent | Repelled by volatiles of cis-jasmone-induced Arabidopsis plants. |
| Specialist aphid (Lipaphis erysimi) | Hemiptera: Aphididae | Attractant | Attracted to volatiles of cis-jasmone-induced Arabidopsis plants. |
Table 2: Behavioral Effects of Volatiles Induced by cis-Jasmone Treatment on Plants
| Induced Volatile Compound | Insect Species | Order: Family | Type of Effect |
| (E)-β-ocimene | Aphid parasitoid (Aphidius ervi) | Hymenoptera: Braconidae | Attractant |
| (E,E)-α-farnesene | Aphid parasitoid (Aphidius ervi) | Hymenoptera: Braconidae | Attractant |
| Plant volatile blend | Aphid parasitoid (Aphidius ervi) | Hymenoptera: Braconidae | Increased foraging time on induced plants. |
| Plant volatile blend | Generalist aphid parasitoid (Aphidius ervi) | Hymenoptera: Braconidae | Attracted to induced Arabidopsis plants. |
| Plant volatile blend | Specialist aphid parasitoid (Diaeretiella rapae) | Hymenoptera: Braconidae | No significant effect observed. |
Experimental Protocols
Four-Arm Olfactometer Bioassay
This method is used to assess the behavioral response of insects to volatile compounds by providing a choice between different air streams.
Materials:
-
Four-arm olfactometer
-
Air pump to deliver clean, charcoal-filtered air
-
Flow meters to regulate airflow (e.g., 350 ml/min per arm)
-
Odor sources: filter paper strips (e.g., 5 x 20 mm)
-
Test compounds (e.g., cis-jasmone) and solvent control (e.g., hexane)
-
Test insects
-
Data recording software (e.g., OLFA)
Procedure:
-
Preparation: Treat filter paper strips with a 10 µl aliquot of the test compound solution or the solvent control. Allow the solvent to evaporate for 30 seconds.
-
Assembly: Place the treated and control filter papers into the designated odor source tubes connected to the olfactometer arms. Typically, one arm contains the test compound, and the other three contain the solvent control.
-
Acclimatization: Acclimate the test insects to the experimental conditions and starve them for approximately 2 hours before the bioassay.
-
Introduction of Insect: Introduce a single insect into the central chamber of the olfactometer.
-
Data Recording: Record the time the insect spends in each arm and the number of entries into each arm over a set period (e.g., 16 minutes) using specialized software.
-
Rotation: To eliminate directional bias, rotate the olfactometer by 90° at regular intervals (e.g., every 3 minutes).
-
Replication: Perform multiple replicates with new insects and fresh odor sources for each experiment. Unresponsive insects (e.g., those that remain motionless for the first 2 minutes) should be excluded from the analysis.
-
Analysis: Analyze the data by comparing the time spent in the treatment arm versus the control arms. Statistical tests such as a paired t-test or ANOVA can be used.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an insect's antenna in response to an olfactory stimulus. It helps to identify which compounds are detected by the insect's olfactory system.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline)
-
Ag/AgCl electrodes
-
Amplifier
-
Data acquisition system (computer with appropriate software)
-
Charcoal-filtered, humidified air stream
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper containing the test compound)
Procedure:
-
Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between two glass capillary electrodes filled with an electrolyte solution. The recording electrode is placed on the distal end of the antenna, and the reference electrode is inserted into the base.
-
Signal Amplification: Connect the electrodes to an amplifier to boost the weak electrical signals from the antenna.
-
Stimulus Preparation: Apply a known amount of the test compound (e.g., cis-jasmone) dissolved in a solvent onto a piece of filter paper and insert it into a stimulus delivery cartridge (e.g., a Pasteur pipette).
-
Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. The stimulus is introduced into this air stream as a puff of a specific duration.
-
Data Recording: The electrical response (depolarization) of the antenna to the stimulus is recorded as an EAG signal. The amplitude of the response is measured in millivolts (mV).
-
Controls: A solvent blank is used as a negative control to ensure that the observed response is due to the test compound and not the solvent. A standard compound known to elicit a response can be used as a positive control.
-
Dose-Response: To determine the sensitivity of the antenna to a compound, a dose-response curve can be generated by testing a range of concentrations.
-
Analysis: The amplitudes of the EAG responses to different compounds and concentrations are compared to determine the relative sensitivity of the insect's olfactory system to these stimuli.
Mandatory Visualization
Caption: cis-Jasmone induced plant defense signaling pathway.
Caption: Experimental workflow for evaluating semiochemical effects.
References
Safety Operating Guide
Proper Disposal of trans-Jasmone: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of trans-Jasmone, ensuring the protection of personnel and the environment.
This document provides immediate, procedural, and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring compliance with local regulations.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and eye irritation and may be harmful if swallowed.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] In case of a spill, eliminate all ignition sources.[1]
Spill Containment and Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.
-
Contain the Spill: Stop the flow of material if it is safe to do so. Use an inert absorbent material such as dry clay, sand, or diatomaceous earth to dike the spilled material.[1]
-
Absorb and Collect: Absorb the spilled this compound with the inert material.
-
Package for Disposal: Place the absorbent material into a suitable, labeled container for disposal.
-
Clean the Area: Wash the spill area thoroughly.
-
Decontaminate Clothing: Remove and wash any contaminated clothing before reuse.
Disposal Procedures
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the chemical is managed in accordance with all applicable local, state, and federal regulations.
-
Unused Product: Dispose of unused this compound as you would the original product, in its original container if possible.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent materials from a spill cleanup, should also be disposed of as hazardous waste.
-
Packaging: Dispose of contaminated packaging as unused product.
Never pour this compound down the drain, as it is immiscible with water and can pose an environmental hazard.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 134 - 135 °C / 273.2 - 275 °F |
| Flash Point | 107 °C / 224.6 °F (closed cup) |
| Density | 0.94 g/cm³ |
| Solubility in Water | Slightly soluble |
| Vapor Pressure | 23 hPa @ 20 °C |
| Water Hazard Class (Germany) | WGK 2 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling trans-Jasmone
For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of trans-Jasmone, ensuring the well-being of personnel and the integrity of your work.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safety.
Eye and Face Protection:
-
Wear safety glasses with side shields or goggles to protect against splashes.[1]
Skin Protection:
-
Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1][2]
-
A lab coat or other protective clothing should be worn to cover exposed skin.[3]
Respiratory Protection:
-
In well-ventilated areas, respiratory protection is typically not required.[1]
-
If ventilation is insufficient, a suitable respirator must be used.
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and alkalis.
Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the product to enter drains.
Quantitative Safety Data
The following table summarizes key quantitative safety data for Jasmone. Note that most safety data sheets do not differentiate between the cis and trans isomers, and the data below is for Jasmone in general.
| Property | Value | Source |
| Flash Point | 107 °C (225 °F) - closed cup | |
| Acute Dermal LD50 | > 5000 mg/kg (Rabbit) | |
| Boiling Point | 134 - 135 °C / 273.2 - 275 °F | |
| Specific Gravity | 0.94 g/cm³ |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
